1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
1-(1-phenylethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVGAVYKVRKLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389932 | |
| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612046-98-7 | |
| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic strategies, experimental protocols, and relevant chemical data.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The target molecule, this compound, incorporates a chiral 1-phenylethyl group at the N1 position and a reactive carbaldehyde group at the C2 position. This substitution pattern offers opportunities for further chemical modifications and the exploration of its pharmacological potential. This guide outlines a logical and experimentally supported approach to its synthesis.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached via a two-stage process:
-
Formation of the 1-(1-phenylethyl)-1H-benzimidazole core: This intermediate can be synthesized through two primary routes:
-
Route A: N-alkylation of o-phenylenediamine with (1-bromoethyl)benzene followed by cyclization.
-
Route B: Synthesis of the benzimidazole core followed by N-alkylation.
-
-
Formylation of the 1-(1-phenylethyl)-1H-benzimidazole intermediate: Introduction of the aldehyde group at the C2 position.
The following diagram illustrates the logical relationship between the proposed synthetic routes.
Caption: Overall synthetic strategy for the target molecule.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key transformations in the proposed synthetic pathways.
Stage 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
Route A: N-Alkylation of o-Phenylenediamine and Subsequent Cyclization
This route involves the initial synthesis of N-(1-phenylethyl)-o-phenylenediamine, followed by cyclization to form the benzimidazole ring.
Step 1: Synthesis of N-(1-phenylethyl)-o-phenylenediamine
A plausible method for the N-alkylation of o-phenylenediamine involves a reaction with (1-bromoethyl)benzene in the presence of a base.
-
Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Add (1-bromoethyl)benzene (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to form 1-(1-phenylethyl)-1H-benzimidazole
The N-substituted diamine can be cyclized using various one-carbon sources. A common method is the reaction with an aldehyde followed by oxidation, or directly with a carboxylic acid or its derivative.[1][2]
-
Experimental Protocol (using an aldehyde):
-
Dissolve N-(1-phenylethyl)-o-phenylenediamine (1.0 eq) and an aldehyde (e.g., formaldehyde or paraformaldehyde, 1.2 eq) in a solvent like ethanol or acetic acid.[1]
-
Add an oxidizing agent such as sodium metabisulfite or p-toluenesulfonic acid.[1][2]
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Route B: Benzimidazole Synthesis and Subsequent N-Alkylation
This alternative route first constructs the benzimidazole ring, which is then N-alkylated.
Step 1: Synthesis of 1H-Benzimidazole
The synthesis of the parent benzimidazole can be achieved by the condensation of o-phenylenediamine with formic acid or a derivative.
-
Experimental Protocol:
-
Combine o-phenylenediamine (1.0 eq) with formic acid (excess) or triethyl orthoformate.
-
Heat the mixture under reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize with an aqueous base (e.g., 10% NaOH) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to yield 1H-benzimidazole.
-
Step 2: N-Alkylation of 1H-Benzimidazole
The N-alkylation of the benzimidazole core is a common and effective method for introducing substituents at the N1 position.[3]
-
Experimental Protocol:
-
To a solution of 1H-benzimidazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-bromoethyl)benzene (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
The following diagram illustrates the workflow for the synthesis of the benzimidazole core.
Caption: Alternative routes for the synthesis of the core intermediate.
Stage 2: C2-Formylation of 1-(1-phenylethyl)-1H-benzimidazole
The introduction of the carbaldehyde group at the C2 position is a key step. The Vilsmeier-Haack reaction is a highly effective method for this transformation on electron-rich heterocyclic systems.[4][5]
Vilsmeier-Haack Formylation
-
Experimental Protocol:
-
In a round-bottom flask, cool phosphorus oxychloride (POCl₃, 1.5-3.0 eq) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF, 3.0-5.0 eq) to the cooled POCl₃ with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-(1-phenylethyl)-1H-benzimidazole (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-90 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
The following diagram outlines the Vilsmeier-Haack formylation workflow.
Caption: Workflow for the C2-formylation step.
Quantitative Data Summary
The following table summarizes expected yields for the key reaction types involved in the synthesis, based on literature for analogous transformations. Actual yields may vary depending on the specific reaction conditions and substrate.
| Reaction Step | Reagents | Typical Yield (%) | Reference |
| Benzimidazole Formation | |||
| o-Phenylenediamine + Aldehyde/Carboxylic Acid | Various catalysts | 75 - 95 | [3] |
| Microwave-assisted synthesis | Er(OTf)₃ | 86 - 99 | [4] |
| N-Alkylation of Benzimidazole | |||
| Benzimidazole + Alkyl Halide | Base (K₂CO₃, NaH) | 70 - 90 | [3] |
| C2-Formylation | |||
| Vilsmeier-Haack Reaction | POCl₃, DMF | 60 - 85 | [5] |
Conclusion
This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound. The proposed pathways are based on well-established and reliable organic transformations. The provided experimental protocols offer a starting point for laboratory synthesis, and the summarized quantitative data allows for an estimation of expected outcomes. The modular nature of this synthesis allows for the potential generation of a library of analogous compounds by varying the starting materials, which could be valuable for structure-activity relationship studies in drug discovery programs.
References
- 1. SK286712B6 - Method of preparation of N-(1-phenylethyl)- N'-phenyl-1,4- phenylenediamine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. connectjournals.com [connectjournals.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
An In-depth Technical Guide to the Core Chemical Properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde (CAS No: 612046-98-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry of the benzimidazole-2-carbaldehyde scaffold and its N-substituted derivatives. Data presented herein, unless otherwise specified, is predictive and based on analogous compounds.
Introduction
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a carbaldehyde group at the 2-position provides a versatile synthetic handle for the creation of diverse derivatives, such as Schiff bases and hydrazones, thereby enabling extensive structure-activity relationship (SAR) studies. The 1-(1-phenylethyl) substituent at the N-1 position is expected to modulate the molecule's lipophilicity and steric interactions with biological targets, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis would likely proceed in a two-step sequence: N-alkylation of a suitable benzimidazole precursor followed by oxidation of a methyl group at the 2-position.
Caption: A proposed general synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(1-phenylethyl)-2-methyl-1H-benzimidazole. To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which (1-bromoethyl)benzene (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of this compound. The purified 1-(1-phenylethyl)-2-methyl-1H-benzimidazole (1.0 eq) is dissolved in a suitable solvent like dioxane. An oxidizing agent, such as selenium dioxide (SeO₂, 1.1-1.5 eq), is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove solid byproducts, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to yield the target aldehyde.
Chemical and Physical Properties
Specific quantitative data for the target compound is not available. The following table summarizes its known and predicted physicochemical properties.
| Property | Value / Characteristic | Source / Basis |
| CAS Number | 612046-98-7 | Confirmed |
| Molecular Formula | C₁₆H₁₄N₂O | - |
| Molecular Weight | 250.3 g/mol | Confirmed |
| Appearance | Predicted to be a white to pale yellow solid | Analogy to similar benzimidazole derivatives |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF) and chlorinated solvents; poorly soluble in water. | General solubility of N-substituted benzimidazoles |
| IUPAC Name | This compound | - |
Spectroscopic Data (Predicted)
Detailed spectroscopic data is not available. The following tables provide expected characteristic signals based on the structure of the molecule and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.8 - 10.1 | s | 1H, Aldehyde (-CHO) |
| 7.8 - 7.9 | d | 1H, Benzimidazole H-4 or H-7 |
| 7.2 - 7.6 | m | 8H, Aromatic protons |
| 6.2 - 6.4 | q | 1H, Methine (-CH-) |
| 1.9 - 2.1 | d | 3H, Methyl (-CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| 185 - 192 | Aldehyde Carbonyl (C=O) |
| 140 - 150 | Benzimidazole C-2 and quaternary aromatic carbons |
| 110 - 140 | Aromatic carbons |
| 55 - 60 | Methine Carbon (-CH-) |
| 20 - 25 | Methyl Carbon (-CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2980, ~2870 | Aliphatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi resonance) |
| 1690 - 1710 | Aldehyde C=O stretch |
| 1590 - 1620 | C=N and C=C stretching (aromatic rings) |
Mass Spectrometry (MS)
| Predicted m/z | Assignment |
| 250 | [M]⁺ (Molecular ion) |
| 221 | [M-CHO]⁺ |
| 145 | [M - C₈H₉]⁺ (Loss of phenylethyl group) |
| 105 | [C₈H₉]⁺ (Phenylethyl cation) |
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the benzimidazole scaffold is a well-known pharmacophore with a wide range of activities.
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity. A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Antimicrobial: The benzimidazole core is present in numerous antibacterial and antifungal agents. Their mechanisms can include the inhibition of crucial enzymes involved in microbial metabolism or cell wall synthesis.
-
Antiviral: Several benzimidazole derivatives have been developed as antiviral drugs, often targeting viral replication enzymes.
The aldehyde functionality offers a gateway to a vast chemical space of derivatives, which could be explored for various therapeutic applications.
Caption: A representative signaling pathway for the anticancer activity of tubulin-inhibiting benzimidazoles.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast family of benzimidazole derivatives. Based on its structural features, it holds potential for various applications in drug discovery. The lack of specific experimental data underscores the need for further research to fully characterize its chemical properties and evaluate its biological activities. The synthetic strategies and predicted data presented in this guide offer a foundational framework for initiating such investigations.
Spectroscopic and Synthetic Profile of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data for the specific compound 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is not available in the reviewed scientific literature. The data and protocols presented herein are based on established principles of organic chemistry and spectroscopic data from closely related benzimidazole derivatives. This guide serves as a predictive and instructional resource for the synthesis and characterization of the title compound.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a carbaldehyde group at the 2-position of the benzimidazole scaffold provides a versatile synthetic handle for the elaboration into more complex molecules, such as Schiff bases, hydrazones, and other derivatives with potential therapeutic applications. The N-1 substituent, in this case, a 1-phenylethyl group, can significantly influence the compound's steric and electronic properties, and consequently its biological activity. This technical guide outlines a plausible synthetic route and the expected spectroscopic characteristics of this compound.
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The general approach involves the N-alkylation of an o-phenylenediamine derivative followed by cyclization and formylation. A common method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted o-phenylenediamine with an aldehyde.
Experimental Protocol: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
A plausible route to the intermediate, 1-(1-phenylethyl)-1H-benzimidazole, involves the reaction of N-(1-phenylethyl)-o-phenylenediamine with an appropriate C1 source, such as formic acid or a suitable equivalent, under cyclizing conditions.
Materials:
-
N-(1-phenylethyl)-o-phenylenediamine
-
Formic acid (or triethyl orthoformate)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(1-phenylethyl)-o-phenylenediamine (1 equivalent) in ethanol, add formic acid (1.2 equivalents).
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-phenylethyl)-1H-benzimidazole.
Experimental Protocol: Formylation of 1-(1-phenylethyl)-1H-benzimidazole
The introduction of the carbaldehyde group at the 2-position can be achieved via a Vilsmeier-Haack type formylation.
Materials:
-
1-(1-phenylethyl)-1H-benzimidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-(1-phenylethyl)-1H-benzimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | s | 1H | CHO |
| ~7.8 - 7.9 | d | 1H | Ar-H (Benzimidazole) |
| ~7.3 - 7.5 | m | 3H | Ar-H (Benzimidazole) |
| ~7.2 - 7.4 | m | 5H | Ar-H (Phenylethyl) |
| ~6.0 - 6.2 | q | 1H | CH-CH₃ |
| ~1.9 - 2.1 | d | 3H | CH-CH₃ |
s = singlet, d = doublet, q = quartet, m = multiplet
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | C=O (Aldehyde) |
| ~145 - 150 | C2 (Benzimidazole) |
| ~140 - 145 | Aromatic C (ipso-Phenylethyl) |
| ~135 - 140 | Aromatic C (Benzimidazole bridgehead) |
| ~128 - 130 | Aromatic CH (Phenylethyl) |
| ~127 - 129 | Aromatic CH (Phenylethyl) |
| ~125 - 127 | Aromatic CH (Phenylethyl) |
| ~122 - 126 | Aromatic CH (Benzimidazole) |
| ~110 - 115 | Aromatic CH (Benzimidazole) |
| ~55 - 60 | CH-CH₃ |
| ~20 - 25 | CH-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Data (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2950 - 3000 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1690 - 1710 | Strong | C=O stretch (Aldehyde) |
| ~1590 - 1620 | Medium | C=N and C=C stretch (Benzimidazole) |
| ~1450 - 1490 | Medium | Aromatic C=C stretch |
| ~740 - 760 | Strong | o-disubstituted benzene C-H bend |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| [M]⁺ | Molecular Ion |
| [M-1]⁺ | Loss of H from aldehyde |
| [M-29]⁺ | Loss of CHO group |
| [M-105]⁺ | Loss of phenylethyl group |
| 105 | [C₈H₉]⁺ (phenylethyl cation) |
Experimental Workflows and Diagrams
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The provided experimental protocols are based on well-established methodologies for the synthesis of benzimidazole derivatives. The tabulated spectroscopic data, while predictive, offer a valuable reference for researchers aiming to synthesize and characterize this compound. The aldehyde functionality at the 2-position opens avenues for further chemical modifications, making this compound a potentially valuable intermediate in the development of novel bioactive molecules. It is recommended that any synthesis and characterization of this compound be accompanied by rigorous analytical validation.
An In-depth Technical Guide on 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
CAS Number: 612046-98-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific data for this compound, this guide combines established information on its chemical properties with inferred methodologies for its synthesis and potential biological evaluation based on the well-documented characteristics of the benzimidazole scaffold.
Chemical and Physical Properties
This compound is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings. The presence of a phenylethyl group at the N1 position and a carbaldehyde group at the C2 position suggests specific chemical reactivity and potential for further functionalization.
| Property | Value | Source |
| CAS Number | 612046-98-7 | Sigma-Aldrich |
| Molecular Formula | C₁₆H₁₄N₂O | Inferred from structure |
| Molecular Weight | 250.3 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | Inferred from structure |
| Physical Form | Solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (predicted) | General knowledge of similar compounds |
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: first, the N-alkylation of a suitable benzimidazole precursor, followed by the introduction of the carbaldehyde group at the 2-position. A common and effective strategy involves the use of a protected 2-lithiated benzimidazole intermediate.
Detailed Experimental Protocols (Inferred)
Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
-
Materials: 1H-Benzimidazole, (1-bromoethyl)benzene, potassium carbonate (K₂CO₃) or sodium hydride (NaH), and N,N-dimethylformamide (DMF) or acetonitrile (ACN).
-
Procedure:
-
To a solution of 1H-benzimidazole (1.0 eq) in anhydrous DMF or ACN, add a base such as K₂CO₃ (1.5 eq) or NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-bromoethyl)benzene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or gentle heating (e.g., 50-60 °C) until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-phenylethyl)-1H-benzimidazole.
-
Step 2: Synthesis of this compound
-
Materials: 1-(1-phenylethyl)-1H-benzimidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-(1-phenylethyl)-1H-benzimidazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Potential Biological Activities and Experimental Evaluation
The benzimidazole core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific biological profile of this compound has not been reported; however, based on its structural features, several potential activities can be inferred, along with the corresponding experimental assays for their evaluation.
Inferred Biological Activities and Relevant Assays
| Potential Biological Activity | Rationale | Suggested Experimental Assays |
| Anticancer | The benzimidazole scaffold is a known structural motif in many anticancer agents. The phenylethyl group may enhance lipophilicity and cellular uptake. | MTT or MTS assay for cytotoxicity against various cancer cell lines (e.g., HeLa, A549, MCF-7); Flow cytometry for cell cycle analysis and apoptosis induction; Western blotting to probe for effects on key cancer-related proteins (e.g., caspases, Bcl-2 family). |
| Antimicrobial | Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungal strains. |
| Antiviral | Certain benzimidazole derivatives have shown efficacy against a range of viruses. | Plaque reduction assays or viral yield reduction assays for specific viruses of interest (e.g., influenza, herpes simplex virus). |
| Anti-inflammatory | Some benzimidazole compounds exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX). | In vitro COX-1/COX-2 inhibition assays; In vivo models such as the carrageenan-induced paw edema assay in rodents. |
General Experimental Workflow for Biological Screening
A logical workflow for the initial biological evaluation of this compound is proposed below.
Potential Signaling Pathway Involvement
Given the prevalence of benzimidazoles as kinase inhibitors in cancer therapy, it is plausible that this compound could interact with intracellular signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below. Further experimental validation, such as kinome profiling, would be necessary to identify specific targets.
References
In-Depth Technical Guide: Preliminary Biological Screening of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive framework for the preliminary biological screening of the novel compound, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. While specific experimental data for this exact molecule is not yet publicly available, this guide is constructed based on the well-established biological activities of structurally related benzimidazole derivatives. Benzimidazole scaffolds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4][5] This guide provides detailed experimental protocols, data presentation tables, and workflow visualizations to facilitate a thorough initial investigation of this compound's therapeutic potential.
Introduction to Benzimidazole Derivatives in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological targets.[2] This structural feature has led to the development of a multitude of benzimidazole-containing drugs with a broad spectrum of therapeutic applications, including antiviral, antifungal, antimicrobial, antiprotozoal, anti-inflammatory, anticancer, antioxidant, anticoagulant, antidiabetic, and antihypertensive effects.[2][3] The diverse biological activities are often modulated by the nature and position of substituents on the benzimidazole core. Given this precedent, a preliminary biological screening of this compound is warranted to explore its potential as a novel therapeutic agent.
Proposed Preliminary Biological Screening Cascade
A logical and efficient preliminary screening workflow is essential to rapidly assess the primary biological activities of a novel compound. The proposed cascade for this compound will focus on three key areas of investigation: antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area.[4]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard and efficient way to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound and Control Plates:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (broth with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Data Presentation: Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Test Organism | Gram Stain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | Data | 0.25 - 1.0 |
| Streptococcus faecalis (ATCC 29212) | Positive | Data | 0.5 - 2.0 |
| Escherichia coli (ATCC 25922) | Negative | Data | 0.008 - 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Data | 0.25 - 1.0 |
Data to be populated from experimental results.
Antifungal Activity Screening
Fungal infections, particularly in immunocompromised individuals, are a significant cause of morbidity and mortality. Benzimidazoles have been investigated as potent antifungal agents.[6][7][8]
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast and filamentous fungi.
-
Preparation of Fungal Inoculum:
-
For yeasts (e.g., Candida albicans), prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and adjust to a 0.5 McFarland standard. Dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (e.g., Aspergillus niger), harvest conidia from a 7-day culture on SDA and adjust the suspension to a specific optical density. Dilute to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Preparation of Compound and Control Plates:
-
Prepare serial dilutions of this compound in a 96-well plate using RPMI-1640 medium, similar to the antimicrobial assay.
-
Use a standard antifungal drug (e.g., Fluconazole or Amphotericin B) as a positive control.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the prepared fungal suspension.
-
Incubate at 35°C for 24-48 hours for Candida species and up to 72 hours for Aspergillus species.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Data Presentation: Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Test Organism | Fungal Type | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | Data | 0.25 - 1.0 |
| Aspergillus niger (ATCC 16404) | Mold | Data | 16 - >64 |
Data to be populated from experimental results.
Anticancer Activity Screening
The development of novel anticancer agents remains a high priority in biomedical research. Benzimidazole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[5][9][10][11]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity
Table 3: Cytotoxic Activity (IC₅₀) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | Data | 0.05 - 0.5 |
| HT-29 | Colorectal Adenocarcinoma | Data | 0.1 - 1.0 |
| A549 | Lung Carcinoma | Data | 0.01 - 0.1 |
Data to be populated from experimental results.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary biological evaluation of this compound. Based on the extensive literature on related compounds, there is a strong rationale for investigating its antimicrobial, antifungal, and anticancer properties. The experimental protocols and data presentation formats outlined herein are designed to produce clear, comparable, and actionable results.
Positive results, or "hits," from this initial screening will necessitate further investigation, including:
-
Mechanism of Action Studies: To understand how the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of disease.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To assess the drug-like properties of the compound.
The systematic application of this screening cascade will enable a robust initial assessment of the therapeutic potential of this compound and guide its future development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 5. nveo.org [nveo.org]
- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of Selected Benzimidazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility profile based on its structural attributes and the known solubility of related benzimidazole derivatives. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility, enabling researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving this compound.
Introduction to this compound
This compound is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including drug delivery, formulation, and chemical reactions. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization in research and development.
Predicted Solubility Profile
The chemical structure of this compound, characterized by a benzimidazole core, a phenylethyl substituent, and a carbaldehyde group, suggests a moderate to good solubility in a range of organic solvents. The aromatic nature of the benzimidazole and phenylethyl groups indicates a preference for non-polar to moderately polar solvents. The presence of the carbaldehyde group and the nitrogen atoms in the imidazole ring may contribute to some degree of polarity, allowing for solubility in more polar organic solvents.
Based on the general principle of "like dissolves like," the predicted solubility in common organic solvents is as follows:
-
High Solubility Expected: In solvents that can engage in pi-pi stacking and have moderate polarity, such as dichloromethane, chloroform, and toluene.
-
Moderate Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in alcohols such as methanol and ethanol.
-
Low Solubility Expected: In non-polar aliphatic hydrocarbons like hexane and cyclohexane, and very high polarity solvents like water.
It is important to note that these are predictions. For precise and reliable data, experimental determination of solubility is necessary.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Dichloromethane | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Hexane | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of an organic compound.[1][2][3]
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glassware (pipettes, volumetric flasks)
-
Oven for drying
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended solid particles.
-
-
Quantification of Dissolved Solute:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the difference between the final weight of the vial and the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100
-
Calculate the molar solubility in mol/L by dividing the solubility in g/L by the molar mass of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data is not yet available, the provided theoretical predictions and detailed experimental protocols will enable researchers to accurately determine this critical physicochemical property. The systematic generation and dissemination of such data will be invaluable for the continued development and application of this and related benzimidazole compounds.
References
Theoretical and Pharmacological Profile of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and potential pharmacological applications of the novel compound 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. While experimental data for this specific molecule is limited, this paper extrapolates from established findings on structurally analogous 1,2-disubstituted benzimidazole derivatives to predict its physicochemical characteristics, bioactivity, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
Benzimidazole and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a benzene ring with an imidazole ring creates a structure with unique electronic properties and the capacity for diverse molecular interactions.[2] The this compound molecule, with its specific substitutions at the 1 and 2 positions, presents a unique profile for investigation. This whitepaper will explore its theoretical properties, propose a viable synthetic route, and discuss its potential as a therapeutic agent based on the known activities of related compounds.
Theoretical Properties
Due to the absence of specific experimental data for this compound, its theoretical properties are inferred from computational studies on analogous 1,2-disubstituted benzimidazole derivatives. These studies typically employ Density Functional Theory (DFT) and ab initio methods to predict molecular geometry, electronic properties, and reactivity.
Molecular Geometry and Electronic Structure
Computational studies on similar 1,2-disubstituted benzimidazoles suggest that the benzimidazole core is largely planar. The bond lengths and angles are influenced by the nature of the substituents at the 1 and 2 positions. For this compound, the phenylethyl group at the N1 position and the carbaldehyde group at the C2 position will dictate the overall molecular conformation and electronic distribution.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's excitability and its ability to engage in charge transfer interactions. For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO is often distributed over the substituent at the 2-position, especially if it is an electron-withdrawing group like a carbaldehyde. A smaller HOMO-LUMO gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In benzimidazole derivatives, the regions around the nitrogen atoms of the imidazole ring are typically electron-rich (negative potential, colored red or yellow), making them susceptible to electrophilic attack. The area around the aldehyde group's oxygen atom in this compound is also expected to have a high electron density. Conversely, the hydrogen atoms of the benzimidazole and phenyl rings will exhibit a positive potential (colored blue), indicating sites for nucleophilic interaction.
Below is a conceptual workflow for the computational analysis of a substituted benzimidazole.
Caption: Workflow for theoretical property prediction.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process, starting with the synthesis of the N-substituted o-phenylenediamine, followed by cyclization with a suitable aldehyde precursor.
Step 1: Synthesis of N-(1-phenylethyl)benzene-1,2-diamine
-
Materials: o-phenylenediamine, 1-phenylethanone, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve o-phenylenediamine and 1-phenylethanone in the chosen solvent in a round-bottom flask.
-
If using sodium borohydride, add it portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C).
-
If using catalytic hydrogenation, add a suitable catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture by quenching any remaining reducing agent, extracting the product with an organic solvent, and purifying it using column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: N-(1-phenylethyl)benzene-1,2-diamine, a suitable C1 synthon for the carbaldehyde group (e.g., glyoxylic acid or a protected form of glyoxal), and a condensing agent or catalyst (e.g., an acid catalyst or an oxidizing agent).
-
Procedure:
-
Dissolve the N-substituted o-phenylenediamine from Step 1 in a suitable solvent.
-
Add the C1 synthon and the catalyst.
-
The reaction may require heating under reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and isolate the crude product by filtration or extraction.
-
Purify the final product by recrystallization or column chromatography.
-
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic route for the target compound.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the phenylethyl and benzimidazole-carbaldehyde moieties and their connectivity.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the aldehyde, C=N of the imidazole ring, and aromatic C-H stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the compound.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound can be inferred from the extensive research on related benzimidazole derivatives.
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3][4] These include:
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3]
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: They can trigger programmed cell death through both intrinsic and extrinsic pathways.[4]
The diagram below illustrates potential anticancer mechanisms of action for benzimidazole derivatives.
Caption: Potential anticancer signaling pathways.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][6] The proposed mechanisms of antimicrobial action often involve:
-
Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.
-
Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the formation of the bacterial cell wall.
-
Inhibition of Protein Synthesis: They can also target microbial ribosomes, leading to the cessation of protein production.
Quantitative Data Summary
Due to the lack of specific experimental data for the target compound, this section provides a template for how such data, once obtained, could be presented. The values for analogous compounds are highly variable depending on the specific substitutions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 250.29 g/mol | Calculation |
| LogP | ~3.5 - 4.5 | Based on similar structures |
| pKa | ~4.0 - 5.0 (for the protonated imidazole) | Based on similar structures |
| H-bond Donors | 0 | Structure |
| H-bond Acceptors | 2 | Structure |
Table 2: Hypothetical Biological Activity Data (IC50/MIC in µM)
| Assay | Cell Line / Strain | Hypothetical Value |
| Anticancer | MCF-7 (Breast Cancer) | 1 - 10 |
| Anticancer | HCT116 (Colon Cancer) | 1 - 10 |
| Antibacterial | Staphylococcus aureus | 5 - 20 |
| Antibacterial | Escherichia coli | > 50 |
| Antifungal | Candida albicans | 10 - 50 |
Conclusion
This compound is a promising, yet underexplored, molecule with significant therapeutic potential. Based on the extensive body of research on related benzimidazole derivatives, it is reasonable to predict that this compound will exhibit noteworthy anticancer and antimicrobial activities. This technical guide provides a solid theoretical foundation and a practical framework for the synthesis and evaluation of this compound. Further experimental investigation is warranted to validate these predictions and fully elucidate the pharmacological profile of this compound.
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. 1-Allyl-1H-benzimidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Structural Elucidation of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The precise determination of their structure is paramount for understanding their biological activity and for the development of new therapeutic agents. This document outlines the key spectroscopic techniques and experimental protocols used to confirm the molecular structure of this compound. While direct experimental data for the title compound is not extensively available in public literature, this guide provides predicted spectroscopic data based on the analysis of closely related benzimidazole derivatives. Detailed experimental methodologies for synthesis and characterization are also presented.
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 1- and 2-positions of the benzimidazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, this compound, incorporates a chiral phenylethyl group at the N1-position and a reactive carbaldehyde group at the C2-position, making it a valuable intermediate for the synthesis of more complex drug candidates. Accurate structural confirmation is the cornerstone of any chemical research and drug discovery process. This guide details the analytical methodologies for the complete structural characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of analogous compounds found in the literature. These predictions serve as a reference for researchers in the process of confirming the structure of the synthesized compound.
Predicted ¹H NMR Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the benzimidazole core, the phenylethyl substituent, and the aldehyde group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 7.9 | Multiplet | 1H | Benzimidazole H-4 or H-7 |
| ~7.3 - 7.6 | Multiplet | 8H | Aromatic protons (Benzimidazole and Phenyl) |
| ~6.0 - 6.2 | Quartet | 1H | Methine proton (-CH-) of phenylethyl |
| ~1.9 - 2.1 | Doublet | 3H | Methyl protons (-CH₃) of phenylethyl |
Solvent: CDCl₃ or DMSO-d₆
Predicted ¹³C NMR Data
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~185 - 190 | Aldehyde carbonyl (C=O) |
| ~145 - 150 | Benzimidazole C-2 |
| ~140 - 145 | Quaternary aromatic carbons |
| ~135 - 140 | Quaternary aromatic carbons |
| ~120 - 130 | Aromatic CH carbons |
| ~110 - 120 | Aromatic CH carbons |
| ~55 - 60 | Methine carbon (-CH-) of phenylethyl |
| ~20 - 25 | Methyl carbon (-CH₃) of phenylethyl |
Solvent: CDCl₃ or DMSO-d₆
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3050 - 3150 | Medium | Aromatic C-H stretch |
| ~2950 - 3000 | Medium | Aliphatic C-H stretch |
| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1690 - 1710 | Strong | Aldehyde C=O stretch |
| ~1590 - 1620 | Medium to Strong | C=N and C=C stretch (aromatic) |
| ~1450 - 1500 | Medium | Aromatic C=C stretch |
| ~740 - 780 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
| Predicted [M+H]⁺ | 251.1179 |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.
Synthesis Protocol: Condensation of N-(1-phenylethyl)-o-phenylenediamine with 2-oxoacetic acid
This protocol describes a potential synthetic route.
Materials:
-
N-(1-phenylethyl)-o-phenylenediamine
-
Glyoxylic acid (2-oxoacetic acid)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(1-phenylethyl)-o-phenylenediamine (1 equivalent) in ethanol.
-
Add glyoxylic acid (1.1 equivalents) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Use standard acquisition parameters. For ¹H NMR, a spectral width of 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended. For ¹³C NMR, a spectral width of 240 ppm is appropriate.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
Data Acquisition:
-
Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode to determine the exact mass of the [M+H]⁺ ion.
Visualizations
Synthesis and Elucidation Workflow
The following diagram illustrates the general workflow for the synthesis and structural elucidation of this compound.
Technical Guide: Physicochemical Properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical characteristics of the benzimidazole derivative, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document summarizes the available information and presents detailed, generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous benzimidazole derivatives.
Core Physical Characteristics
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 612046-98-7 | N/A |
| Molecular Formula | C₁₆H₁₄N₂O | N/A |
| Molecular Weight | 250.3 g/mol | N/A |
| Physical Form | Solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI | 1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | N/A |
| InChIKey | LWVGAVYKVRKLHB-UHFFFAOYSA-N | N/A |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on well-established methods for the synthesis of N-substituted benzimidazole-2-carbaldehydes.
Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process involving the N-alkylation of a benzimidazole precursor followed by formylation.
Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution at room temperature. Stir the mixture for 30-60 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Alkylation: To the resulting suspension, add 1-(1-bromoethyl)benzene (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out of solution.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formylation of 1-(1-phenylethyl)-1H-benzimidazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-(1-phenylethyl)-1H-benzimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise while maintaining the low temperature. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will confirm the presence of the phenylethyl and benzimidazole-2-carbaldehyde moieties and their connectivity.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
An IR spectrum should be recorded to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic rings.
-
-
Melting Point Determination:
-
The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
-
-
Elemental Analysis:
-
Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated theoretical values.
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for the target compound.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and reagent purities. Appropriate safety precautions should be taken when handling all chemicals.
Methodological & Application
Synthesis Protocol for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route, commencing with the N-alkylation of benzimidazole followed by C2-formylation.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presented protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: N-Alkylation of Benzimidazole. Benzimidazole is reacted with (1-bromoethyl)benzene in the presence of a base to yield 1-(1-phenylethyl)-1H-benzimidazole.
-
Step 2: C2-Formylation. The resulting N-substituted benzimidazole is formylated at the C2 position via lithiation followed by quenching with N,N-dimethylformamide (DMF).
Data Presentation
The following table summarizes the representative quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | Benzimidazole, (1-Bromoethyl)benzene | K₂CO₃ | DMF | 80 | 6 | ~85 |
| 2 | C2-Formylation | 1-(1-phenylethyl)-1H-benzimidazole | n-BuLi, DMF | THF | -78 to RT | 3 | ~75 |
Experimental Protocols
Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
Materials:
-
Benzimidazole
-
(1-Bromoethyl)benzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add (1-bromoethyl)benzene (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(1-phenylethyl)-1H-benzimidazole.
Step 2: Synthesis of this compound
Materials:
-
1-(1-phenylethyl)-1H-benzimidazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-(1-phenylethyl)-1H-benzimidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Chiral Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two potential synthetic routes for the chiral synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a valuable building block in medicinal chemistry. The protocols are based on established chemical transformations and provide detailed methodologies for researchers in drug discovery and development.
Introduction
Chiral benzimidazole derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. The target molecule, this compound, incorporates a chiral center and a reactive aldehyde functionality, making it a versatile intermediate for the synthesis of more complex, biologically active compounds. This document outlines two plausible synthetic strategies for its enantioselective preparation.
Synthetic Strategies
Two primary retrosynthetic pathways have been devised based on a comprehensive literature review of benzimidazole synthesis, N-alkylation, and formylation reactions.
Route 1: N-Alkylation of a Pre-formed Benzimidazole Core
This approach involves the initial synthesis of the benzimidazole-2-carbaldehyde scaffold followed by the enantioselective introduction of the chiral (1-phenylethyl) group at the N1 position.
Route 2: Construction of the Benzimidazole Ring from a Chiral Precursor
This strategy begins with the synthesis of a chiral N-(1-phenylethyl)-o-phenylenediamine intermediate, which then undergoes cyclocondensation to form the benzimidazole ring, followed by formylation at the C2 position.
Data Presentation
The following table summarizes the expected yields and key parameters for each step in the proposed synthetic routes. These values are estimated based on analogous reactions reported in the chemical literature.
| Route | Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | Synthesis of 1H-benzimidazole-2-carbaldehyde | o-Phenylenediamine, Glyoxylic acid | p-TsOH | Toluene | 110 | 4 | 85-95 | N/A |
| 1 | 2 | Enantioselective N-Alkylation | 1H-benzimidazole-2-carbaldehyde, (R)- or (S)-1-phenylethyl bromide | NiBr2·diglyme / (S,S)-Ph-BOX | DMF | 25 | 24 | 70-85 | >90 |
| 2 | 1 | Synthesis of N-(1-phenylethyl)-o-phenylenediamine | o-Phenylenediamine, (R)- or (S)-1-phenylethanol | Ru(p-cymene)Cl2]2 / TsDPEN | Toluene | 100 | 12 | 80-90 | >95 |
| 2 | 2 | Cyclocondensation | N-(1-phenylethyl)-o-phenylenediamine, Triethyl orthoformate | p-TsOH | Ethanol | 78 | 6 | 90-98 | >95 |
| 2 | 3 | Vilsmeier-Haack Formylation | 1-(1-phenylethyl)-1H-benzimidazole | POCl3, DMF | Dichloromethane | 0-25 | 3 | 75-85 | >95 |
Experimental Protocols
Route 1: N-Alkylation of a Pre-formed Benzimidazole Core
Step 1: Synthesis of 1H-benzimidazole-2-carbaldehyde
This procedure is adapted from the condensation of o-phenylenediamines with α-keto acids.
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add o-phenylenediamine, glyoxylic acid monohydrate, and p-TsOH in toluene.
-
Reflux the mixture for 4 hours, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford 1H-benzimidazole-2-carbaldehyde.
-
Step 2: Enantioselective N-Alkylation
This protocol is based on analogous nickel-catalyzed enantioselective N-alkylation of heterocycles.
-
Materials:
-
1H-benzimidazole-2-carbaldehyde (1.0 eq)
-
(R)- or (S)-1-phenylethyl bromide (1.2 eq)
-
NiBr2·diglyme (0.1 eq)
-
(S,S)-Ph-BOX ligand (0.12 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glovebox, to a dry Schlenk tube, add NiBr2·diglyme and the (S,S)-Ph-BOX ligand.
-
Add anhydrous DMF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add 1H-benzimidazole-2-carbaldehyde and sodium carbonate to the catalyst mixture.
-
Finally, add (R)- or (S)-1-phenylethyl bromide.
-
Seal the Schlenk tube and stir the reaction mixture at 25 °C for 24 hours.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Route 2: Construction of the Benzimidazole Ring from a Chiral Precursor
Step 1: Synthesis of N-(1-phenylethyl)-o-phenylenediamine
This procedure is based on ruthenium-catalyzed asymmetric amination of alcohols.
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
(R)- or (S)-1-phenylethanol (1.1 eq)
-
[Ru(p-cymene)Cl2]2 (0.025 eq)
-
(R,R)- or (S,S)-TsDPEN (0.05 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Toluene
-
-
Procedure:
-
In a glovebox, to a dry Schlenk tube, add [Ru(p-cymene)Cl2]2 and the appropriate enantiomer of TsDPEN.
-
Add anhydrous toluene and stir at room temperature for 20 minutes.
-
Add o-phenylenediamine, (R)- or (S)-1-phenylethanol, and potassium tert-butoxide.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the chiral N-(1-phenylethyl)-o-phenylenediamine.
-
Step 2: Cyclocondensation to form 1-(1-phenylethyl)-1H-benzimidazole
This is a standard acid-catalyzed cyclization.
-
Materials:
-
N-(1-phenylethyl)-o-phenylenediamine (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve N-(1-phenylethyl)-o-phenylenediamine in ethanol.
-
Add triethyl orthoformate and a catalytic amount of p-TsOH.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-(1-phenylethyl)-1H-benzimidazole, which can be used in the next step without further purification.
-
Step 3: Vilsmeier-Haack Formylation
This reaction introduces the aldehyde group at the C2 position.[1][2][3][4][5]
-
Materials:
-
1-(1-phenylethyl)-1H-benzimidazole (1.0 eq)
-
Phosphorus oxychloride (POCl3) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere, cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl3 dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(1-phenylethyl)-1H-benzimidazole in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with aqueous sodium hydroxide solution.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
-
Mandatory Visualizations
Caption: Overview of the two proposed synthetic routes.
References
Application Notes and Protocols for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole scaffold allows for structural modifications that can fine-tune its pharmacological profile. This document provides detailed protocols for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate for the development of novel therapeutic agents. The introduction of a chiral 1-phenylethyl group at the N-1 position and a reactive carbaldehyde at the C-2 position offers a valuable building block for creating diverse chemical libraries for drug discovery.
Applications
Substituted benzimidazole-2-carbaldehydes are pivotal precursors in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for further chemical transformations, including:
-
Schiff Base Formation: Reaction with primary amines to form imines, which are themselves a class of biologically active compounds.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituents.
-
Reductive Amination: Formation of N-substituted aminomethyl benzimidazoles, a common motif in pharmacologically active molecules.
-
Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, providing further opportunities for derivatization.
The 1-(1-phenylethyl) substituent introduces a chiral center, which can be crucial for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.
Experimental Protocols
The synthesis of this compound is most effectively achieved through a three-step process, starting from readily available materials.
Step 1: Synthesis of 2-methyl-1H-benzimidazole
This initial step involves the condensation of o-phenylenediamine with acetic acid to form the benzimidazole ring.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
10% Ammonium Hydroxide solution
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place o-phenylenediamine (0.1 mol, 10.8 g) and glacial acetic acid (0.1 mol, 6.0 g).
-
Slowly add 4M hydrochloric acid (30 mL) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, neutralize the mixture by the dropwise addition of 10% ammonium hydroxide solution until a pH of 7-8 is reached, leading to the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from 10% aqueous ethanol, using activated charcoal to decolorize if necessary, to yield pure 2-methyl-1H-benzimidazole.
Step 2: Oxidation of 2-methyl-1H-benzimidazole to 1H-benzimidazole-2-carbaldehyde
The methyl group at the 2-position is selectively oxidized to a carbaldehyde using selenium dioxide.[1]
Materials:
-
2-methyl-1H-benzimidazole
-
Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-1H-benzimidazole (0.05 mol, 6.6 g) in a mixture of dioxane (100 mL) and water (5 mL).
-
Heat the solution to 50-60°C and add selenium dioxide (0.055 mol, 6.1 g) in one portion.[1][2]
-
Increase the temperature and reflux the mixture for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the precipitated selenium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 1H-benzimidazole-2-carbaldehyde.
-
Purify the product by column chromatography on silica gel.
Step 3: N-Alkylation of 1H-benzimidazole-2-carbaldehyde
The final step is the N-alkylation of the benzimidazole ring with (1-bromoethyl)benzene to yield the target compound.
Materials:
-
1H-benzimidazole-2-carbaldehyde
-
(1-Bromoethyl)benzene
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 1H-benzimidazole-2-carbaldehyde (0.01 mol, 1.46 g) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (0.015 mol, 2.07 g).
-
Stir the suspension at room temperature for 30 minutes.
-
Add (1-bromoethyl)benzene (0.011 mol, 2.03 g) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | o-Phenylenediamine, Acetic Acid | 4M HCl, 10% NH4OH | Aqueous | Reflux | 2 | 85-95 |
| 2 | 2-methyl-1H-benzimidazole | Selenium Dioxide | Dioxane/Water | Reflux | 20-24 | 60-70 |
| 3 | 1H-benzimidazole-2-carbaldehyde, (1-Bromoethyl)benzene | K2CO3 | DMF | 60-70 | 4-6 | 70-80 |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Applications in Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives acting on various biological targets. The diagram below illustrates the general role of benzimidazole derivatives in targeting different protein classes.
References
Application Notes and Protocols for the Purification of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by representative data and detailed experimental procedures.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological and pharmacological studies. This document details established methods for the purification of this compound from crude reaction mixtures, which may contain unreacted starting materials, by-products, and other impurities.
Purification Strategies
The selection of an appropriate purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For this compound, the most common and effective methods are column chromatography and recrystallization.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results obtained from the purification of N-substituted benzimidazole derivatives, providing a benchmark for the purification of this compound.
| Purification Technique | Stationary/Solvent System | Typical Purity (Initial) | Typical Purity (Final) | Typical Yield |
| Column Chromatography | Silica Gel / Ethyl Acetate:Hexane (1:9 to 3:5) | 70-85% | >95% | 80-90% |
| Recrystallization | Ethanol or Isopropanol | 80-90% | >98% | 70-85% |
| Acid-Base Extraction | Dichloromethane / 1M HCl | 60-80% | ~90% | >90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Eluent reservoir
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column bed. Alternatively, a minimal amount of the crude product dissolved in the eluent can be loaded directly onto the column.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (e.g., to 20-30% ethyl acetate in hexane) to facilitate the elution of the desired compound.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. The desired product can be visualized under UV light.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Workflow
References
Application Notes and Protocols: NMR Analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. It includes predicted ¹H and ¹³C NMR data based on the analysis of its structural components and comparison with similar molecules. Detailed protocols for sample preparation and NMR data acquisition are provided to ensure reproducible and high-quality results. Furthermore, this note presents the molecular structure and a general workflow for NMR analysis to aid in the structural elucidation and characterization of this and related compounds.
Predicted NMR Data
Due to the absence of specific literature data for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for analogous structural motifs found in various benzimidazole derivatives. These predictions serve as a guideline for the interpretation of experimentally obtained spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, methine, and methyl protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | - |
| Benzimidazole-H | 7.2 - 8.0 | Multiplet (m) | - |
| Phenyl-H | 7.2 - 7.5 | Multiplet (m) | - |
| Methine-CH | 6.0 - 6.5 | Quartet (q) | ~7.0 |
| Methyl-CH₃ | 1.8 - 2.2 | Doublet (d) | ~7.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are provided below.
| Assignment | Predicted δ (ppm) |
| Aldehyde C=O | 185 - 195 |
| Benzimidazole C2 | 150 - 155 |
| Aromatic/Heteroaromatic C | 110 - 145 |
| Methine CH | 50 - 60 |
| Methyl CH₃ | 15 - 25 |
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the proposed numbering scheme for NMR signal assignment.
Caption: Molecular structure of this compound.
Experimental Protocols
The following protocols are recommended for the NMR analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., TMS) can be added, although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more, depending on concentration
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
NMR Analysis Workflow
The general workflow for conducting an NMR analysis is outlined in the diagram below.
Caption: General workflow for NMR analysis from sample preparation to reporting.
Application Note: Mass Spectrometry of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical protocol for the mass spectrometric analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. This compound, belonging to the benzimidazole class of heterocyclic compounds, is of interest in medicinal chemistry and drug development. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices. This application note outlines the predicted fragmentation pathways under electron impact ionization and provides a comprehensive protocol for its analysis using modern mass spectrometry techniques.
Introduction
Benzimidazole derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The structural elucidation and sensitive detection of these molecules are paramount for advancing drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS offers high selectivity and sensitivity for the analysis of complex mixtures. This note focuses on the mass spectrometric characterization of this compound.
Predicted Mass Spectrum and Fragmentation
The mass spectrometric analysis of this compound is anticipated to yield a series of characteristic fragment ions that can be used for its structural confirmation. The fragmentation pattern is predicted based on the established behavior of benzimidazole and aromatic aldehyde moieties under mass spectrometric conditions, particularly electron impact (EI) ionization.[1][2][3][4]
The molecular formula of this compound is C₁₆H₁₄N₂O, with a molecular weight of 250.29 g/mol . The primary fragmentation processes are expected to involve cleavages at the bonds alpha to the aromatic rings and the carbonyl group.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation |
| 250 | [M]⁺ | Molecular Ion |
| 249 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes.[3][5] |
| 221 | [M-CHO]⁺ | Loss of the formyl radical, another characteristic fragmentation of aldehydes.[3][5] |
| 145 | [C₈H₅N₂O]⁺ | Cleavage of the bond between the benzimidazole ring and the phenylethyl group. |
| 105 | [C₈H₉]⁺ | Formation of the phenylethyl cation. |
| 118 | [C₇H₆N₂]⁺ | Formation of the benzimidazole cation.[6] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the fragmentation of the phenylethyl group.[2] |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation pathways as depicted in the diagram below.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following protocols are designed as a general guide for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrumentation used.
Synthesis of this compound
The synthesis of the title compound can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde, followed by N-alkylation.[7][8][9]
Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase or an appropriate solvent to prepare working solutions at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the analysis of the compound in complex matrices and for quantitative studies.[10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the instrument.
-
Scan Range: m/z 50-300.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns with electron impact ionization.[11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.[11]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is outlined below.
Caption: General experimental workflow for the mass spectrometric analysis.
Conclusion
This application note provides a theoretical and practical guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, along with the detailed experimental protocols for LC-MS and GC-MS, will aid researchers in the identification and characterization of this and structurally related benzimidazole derivatives. The provided workflows and diagrams serve as a valuable resource for setting up and executing the analysis in a drug development and research environment.
References
- 1. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 2. scispace.com [scispace.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-Benzimidazole [webbook.nist.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journalijdr.com [journalijdr.com]
Crystal Structure Analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the methodologies and potential applications related to the crystal structure analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While a specific crystal structure for this compound is not publicly available at the time of this publication, this document outlines the generalized protocols for its synthesis, crystallization, and crystal structure determination based on established methods for analogous compounds.
Introduction
Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of benzene and imidazole rings. This scaffold is a key component in numerous pharmacologically active molecules, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substituent at the 1-position (the phenylethyl group) and the 2-position (the carbaldehyde group) of the target compound are expected to significantly influence its biological activity and physicochemical properties. X-ray crystallography provides precise information on bond lengths, bond angles, and conformation, which are essential for computational modeling and in-depth structural analysis.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and structural analysis of this compound.
Synthesis of this compound
The synthesis of N-substituted benzimidazole-2-carbaldehydes can be achieved through a multi-step process. A common approach involves the N-alkylation of a benzimidazole precursor followed by formylation at the 2-position.
Materials:
-
o-phenylenediamine
-
(1-phenylethyl)amine
-
Glyoxylic acid
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Acid or base catalysts
-
Oxidizing agent (e.g., manganese dioxide)
Protocol:
-
Synthesis of 1-(1-phenylethyl)-1H-benzimidazole: A mixture of o-phenylenediamine and (1-phenylethyl)amine is reacted in the presence of a suitable cyclizing agent, such as formic acid or an aldehyde followed by oxidation. Alternatively, N-(1-phenylethyl)benzene-1,2-diamine can be synthesized first and then cyclized.
-
Formylation at the 2-position: The resulting 1-(1-phenylethyl)-1H-benzimidazole can be formylated at the 2-position using a Vilsmeier-Haack type reaction or by lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Crystallization
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
Protocol:
-
Solvent Selection: The solubility of the purified compound is tested in various solvents to identify a suitable solvent or solvent system for crystallization.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is covered with a perforated cap or parafilm with small holes to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or lower, to induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a loop and immediately coated with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a small organic molecule.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cryo-cooling system.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer.[1]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Data Presentation
As no specific crystallographic data for this compound is available, the following table provides a template of the typical parameters that would be reported from a single-crystal X-ray diffraction study, with illustrative values based on known benzimidazole derivatives.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₄N₂O |
| Formula Weight | 250.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(5) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1302.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.276 |
| Absorption Coefficient (mm⁻¹) | 0.083 |
| F(000) | 528 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 3012 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.148 |
| Goodness-of-fit on F² | 1.05 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of this compound.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: Logical relationship of structural analysis for drug design.
Application Notes
Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological profiles. The structural information obtained from the crystal structure analysis of this compound would be highly valuable for several applications in drug discovery and development:
-
Rational Drug Design: A detailed understanding of the three-dimensional structure of this molecule would enable researchers to design more potent and selective analogs. The conformation of the phenylethyl group and the orientation of the carbaldehyde moiety are critical for receptor binding and can be optimized based on the crystal structure.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related benzimidazole derivatives with their biological activities, researchers can establish robust SAR models. This knowledge is crucial for identifying the key structural features responsible for the desired pharmacological effect.
-
Lead Optimization: The crystal structure can guide the chemical modification of the lead compound to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target affinity.
-
Computational Modeling: The experimentally determined structure serves as a crucial input for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding mode of the compound with its biological target.
References
Application Notes and Protocols for Antimicrobial Activity of Benzimidazole Derivatives
Topic: Antimicrobial Activity of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde Derivatives and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of novel benzimidazole derivatives. While specific data for this compound derivatives are not available in the reviewed literature, this document outlines the established protocols and presents representative data from studies on structurally related benzimidazole compounds.
Introduction to Benzimidazole Derivatives
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole.[1][2][3] This scaffold is a crucial pharmacophore in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The structural similarity of benzimidazoles to purine nucleoside bases allows for favorable interactions with biological macromolecules, making them a promising class of compounds for the development of new therapeutic agents.[1] The rise of antimicrobial resistance necessitates the discovery of novel compounds, and benzimidazole derivatives represent a promising avenue of research.[2]
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various benzimidazole derivatives against a range of microbial strains, as reported in the literature. This data serves as a reference for the expected potency of this class of compounds.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| III1 (m-NO2) | S. aureus | 62.5 | [4] |
| III2 (p-NO2) | E. faecalis | 62.5 | [4] |
| III3 (m-Cl) | E. coli | 62.5 | [4] |
| III4 (3-F-4-Cl) | P. aeruginosa | 62.5 | [4] |
| Compound 14 | Various Bacteria | <1.16 | [5] |
| Compound 9 | S. aureus | 15.63 | [6] |
| Compound 4a | B. subtilis | 12.5 | [2] |
| Compound 4a | P. aeruginosa | 25 | [2] |
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 4a | C. albicans | 6.25 | [2] |
| Compound 4b | C. albicans | 12.5 | [2] |
| Compound 5i | Various Fungi | Not specified, but highly active | [7] |
| Dibromo-substituted derivatives | Various Fungi | High activity reported | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Test benzimidazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and standard drugs in the growth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a compound based on the size of the zone of inhibition on an agar plate.[9]
Materials:
-
Test benzimidazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Standard antimicrobial disks
-
Sterile swabs
Procedure:
-
Plate Preparation: Prepare a uniform lawn of the test microorganism on the surface of the agar plate using a sterile swab dipped in a standardized inoculum (0.5 McFarland).
-
Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Disk Placement: Place the impregnated disks and standard antibiotic disks on the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.
Protocol 3: Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10][11]
Materials:
-
Human cell lines (e.g., HEK-293 for normal cells, and various cancer cell lines)[11]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test benzimidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be affected by benzimidazole derivatives.
Caption: Experimental workflow for antimicrobial screening of novel benzimidazole derivatives.
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 4. ijpsm.com [ijpsm.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5][6] These compounds, structurally similar to naturally occurring purine nucleotides, have been shown to exert their anticancer effects through various mechanisms such as inhibiting microtubule polymerization, interfering with DNA synthesis and repair, and modulating key signaling pathways involved in cell proliferation and apoptosis.[4][7] This document provides detailed protocols and application notes for evaluating the cytotoxic potential of a specific benzimidazole derivative, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, on various cancer cell lines. While specific data for this compound is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous benzimidazole compounds.
Data Presentation
As no specific published cytotoxicity data for this compound was identified, the following table presents a hypothetical data set to illustrate how results could be structured. This format allows for a clear and concise comparison of the compound's cytotoxic activity across different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| A549 | Lung Carcinoma | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 22.5 |
| MCF-7 | Breast Adenocarcinoma (ER+) | 18.2 |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 25.3 |
| HCT-116 | Colorectal Carcinoma | 20.7 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxicity and preliminary mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells from Protocol 1
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
FITC-negative and PI-negative cells are considered viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be investigated.
Caption: General workflow for evaluating the cytotoxicity of a novel compound.
Caption: A potential apoptotic signaling pathway affected by benzimidazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The coordination of these molecules with metal ions can enhance their therapeutic potential, leading to the development of novel metallodrugs.[3][4] This document provides detailed application notes and protocols for the use of a specific benzimidazole derivative, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, as a versatile ligand for the synthesis of bioactive metal complexes. While specific data for this exact ligand is limited, the following protocols and data are based on established methodologies for analogous 2-substituted benzimidazole ligands and their metal complexes.
Synthesis of the Ligand: this compound
The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6][7] A plausible synthetic route for this compound is a multi-step process involving N-alkylation followed by formylation.
Experimental Protocol: Synthesis of the Ligand
Step 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
-
To a solution of benzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-bromoethyl)benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Formylation to yield this compound
-
Dissolve the synthesized 1-(1-phenylethyl)-1H-benzimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Synthesis of Metal Complexes
The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved by reacting the ligand with a metal salt in an appropriate solvent.[8][9]
Experimental Protocol: General Synthesis of Metal (II) Complexes
-
Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal (II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours.[9] The formation of a precipitate indicates the formation of the complex.
-
Monitor the reaction completion by TLC.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid complex with the solvent and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Characterization of the Ligand and its Metal Complexes
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques.
| Technique | Ligand (Expected Data) | Metal Complex (Expected Changes) |
| **FT-IR (cm⁻¹) ** | ν(C=O) of aldehyde: ~1680-1700ν(C=N) of imidazole: ~1620-1630 | Shift in ν(C=O) and ν(C=N) bands indicating coordination to the metal ion. Appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations.[10] |
| ¹H NMR (ppm) | Aldehydic proton: ~9.5-10.0Aromatic protons: ~7.0-8.0Phenylethyl protons: characteristic signals | Broadening or shifting of signals, especially for protons near the coordination sites, due to the paramagnetic nature of some metal ions. |
| Mass Spec. | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex, showing isotopic patterns for the metal. |
| UV-Vis | Absorption bands in the UV region due to π-π* and n-π* transitions. | Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion and charge transfer bands. |
| Molar Cond. | Non-electrolytic in nature. | Low molar conductance values in a suitable solvent (e.g., DMSO) suggest a non-electrolytic nature of the complexes.[8] |
Applications in Drug Development
Metal complexes of benzimidazole derivatives have shown significant potential as antimicrobial and anticancer agents.[10][11][12] The introduction of the 1-(1-phenylethyl) group may enhance lipophilicity, potentially improving cellular uptake and biological activity.
Antimicrobial Activity
Protocol: Disc Diffusion Method
-
Prepare sterile nutrient agar plates.
-
Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile filter paper discs (6 mm in diameter) with known concentrations of the synthesized ligand and metal complexes dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Use a disc impregnated with the solvent as a negative control and a standard antibiotic disc as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand | Hypothetical Value | Hypothetical Value |
| Cu(II) Complex | Expected to be higher than ligand | Expected to be higher than ligand |
| Co(II) Complex | Expected to be higher than ligand | Expected to be higher than ligand |
| Ni(II) Complex | Expected to be higher than ligand | Expected to be higher than ligand |
| Zn(II) Complex | Expected to be higher than ligand | Expected to be higher than ligand |
| Ciprofloxacin | Standard Value | Standard Value |
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the ligand and its metal complexes for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |
| Ligand | Hypothetical Value | Hypothetical Value |
| Cu(II) Complex | Expected to be lower than ligand | Expected to be lower than ligand |
| Co(II) Complex | Expected to be lower than ligand | Expected to be lower than ligand |
| Ni(II) Complex | Expected to be lower than ligand | Expected to be lower than ligand |
| Zn(II) Complex | Expected to be lower than ligand | Expected to be lower than ligand |
| Cisplatin | Standard Value | Standard Value |
Visualizations
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Caption: Workflow for the biological evaluation of the synthesized metal complexes.
Caption: A potential signaling pathway for the anticancer activity of metal complexes.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antimicrobial Activity of d Metal Complexes of some 2-Substituted-1H-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in Organic Synthesis: A Predictive Overview
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the potential applications of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in organic synthesis. Direct experimental data for this specific compound is not presently available in peer-reviewed literature. Therefore, this note provides a predictive overview of its synthetic utility based on the well-established reactivity of the benzimidazole-2-carbaldehyde scaffold. The aldehyde functional group at the 2-position of the benzimidazole ring is a versatile handle for a variety of chemical transformations, making this compound a potentially valuable intermediate in the synthesis of complex heterocyclic molecules, including those with therapeutic potential. This document provides generalized protocols for key synthetic transformations and visual workflows to guide researchers in its potential applications.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] The introduction of a carbaldehyde group at the C2 position of the benzimidazole nucleus provides a reactive site for further molecular elaboration. The specific compound, this compound, incorporates a chiral phenylethyl group at the N1 position, which could be leveraged for asymmetric synthesis or to modulate the biological activity of its derivatives.
While specific applications for this compound are not documented, its structural analogue, 1-allyl-1H-benzimidazole-2-carbaldehyde, is recognized as a key intermediate in pharmaceutical development and a versatile building block in organic synthesis.[3] The aldehyde functionality allows for participation in a range of reactions, including condensation and nucleophilic additions.[3] This application note will, therefore, focus on the predicted reactivity of the title compound and provide general methodologies for its use in key synthetic transformations.
Predicted Synthetic Applications
The aldehyde group of this compound is expected to undergo reactions typical of aromatic aldehydes. These transformations can be used to construct a variety of important organic moieties.
A general workflow for the utilization of this compound is presented below:
Figure 1. Predicted synthetic transformations of this compound.
Synthesis of Schiff Bases (Imines)
Condensation with primary amines is a fundamental reaction of aldehydes, leading to the formation of Schiff bases. These imines are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit their own biological activities. For instance, Schiff base derivatives of other substituted benzimidazole-2-carbaldehydes have been synthesized and evaluated for their antifungal properties.[1]
Figure 2. General scheme for Schiff base formation.
Olefination Reactions
The aldehyde can be converted to an alkene through various olefination reactions, most notably the Wittig reaction. This allows for the introduction of a carbon-carbon double bond, providing a scaffold for further functionalization or for synthesizing compounds with specific stereochemistry.
Figure 3. General scheme for the Wittig reaction.
Carbon-Carbon Bond Forming Reactions
The electrophilic carbon of the aldehyde group can react with various carbon nucleophiles. Examples include the Henry reaction (nitroaldol reaction) with nitroalkanes, providing access to β-nitro alcohols, which are valuable synthetic intermediates.
Reductive Amination
Direct conversion of the aldehyde to an amine can be achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine with an amine, followed by reduction to the corresponding secondary or tertiary amine. This is a highly efficient method for introducing diverse amino functionalities.
Oxidation and Reduction
Standard oxidation of the aldehyde to a carboxylic acid or reduction to a primary alcohol provides access to other important functional groups. The resulting 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid and [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol can serve as key building blocks for the synthesis of amides, esters, and other derivatives.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the key reactions described above. Researchers should optimize these conditions for this compound.
Table 1: Summary of General Reaction Conditions
| Reaction | Reagents & Conditions | Product Type |
| Schiff Base Formation | Primary amine, catalytic acid (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol or toluene) | Imine |
| Wittig Reaction | Phosphonium ylide, anhydrous solvent (e.g., THF or DMSO), inert atmosphere | Alkene |
| Henry Reaction | Nitroalkane, base (e.g., DBU or Et3N), solvent (e.g., THF or CH3CN) | β-Nitro alcohol |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)3 or NaBH3CN), solvent (e.g., DCE or MeOH) | Secondary/Tertiary Amine |
| Oxidation | Oxidizing agent (e.g., KMnO4 or Jones reagent), appropriate solvent and temperature | Carboxylic Acid |
| Reduction | Reducing agent (e.g., NaBH4), solvent (e.g., methanol or ethanol) | Primary Alcohol |
General Protocol for Schiff Base Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-BuLi or NaH) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Stir the mixture at the same temperature for a specified time (e.g., 30-60 minutes).
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Reduction to an Alcohol
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
Conclusion
While direct experimental evidence for the synthetic applications of this compound is currently lacking, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. The aldehyde functionality serves as a key handle for a wide array of transformations, including the formation of Schiff bases, alkenes, and new carbon-carbon and carbon-nitrogen bonds. The general protocols provided herein offer a starting point for researchers to explore the reactivity of this compound and to synthesize novel benzimidazole derivatives for various applications, particularly in the realm of medicinal chemistry. It is anticipated that future research will uncover specific and valuable applications for this and related compounds.
References
Application Notes and Protocols: Derivatization of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The versatility of the benzimidazole scaffold allows for structural modifications to enhance potency and selectivity for various biological targets. This document provides detailed protocols for the derivatization of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate for generating novel bioactive compounds. The aldehyde functionality at the 2-position serves as a versatile handle for synthesizing a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which can be screened in biological assays.
While specific biological data for derivatives of this compound are not extensively available in the public domain, this guide presents generalized, adaptable protocols based on well-established derivatization of other benzimidazole-2-carbaldehydes. The provided data from structurally related compounds will serve as a benchmark for expected biological activities.
Derivatization Strategies
The aldehyde group of this compound is a prime site for derivatization. Common and effective strategies include:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases).
-
Hydrazone Synthesis: Reaction with hydrazines to yield hydrazones.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed reaction with a ketone.
These reactions are generally high-yielding and allow for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Confirm the structure of the synthesized hydrazone derivative by spectroscopic methods.
Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol details the base-catalyzed condensation to form chalcone derivatives.
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (10-40%)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH or NaOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).
-
Characterize the purified product by spectroscopic analysis.
Biological Assays: Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (concentration inhibiting 50% of cell growth) values.
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized benzimidazole derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables summarize representative biological activity data for various benzimidazole derivatives to provide a comparative context.
Table 1: Illustrative Anticancer Activity of Benzimidazole Derivatives
| Compound Type | Cell Line | Assay | IC50 (µM) |
| Benzimidazole-Schiff Base | MCF-7 (Breast Cancer) | MTT | 5.2 - 15.8 |
| Benzimidazole-Hydrazone | HeLa (Cervical Cancer) | MTT | 2.1 - 10.5 |
| Benzimidazole-Chalcone | A549 (Lung Cancer) | MTT | 8.7 - 25.1 |
| Benzimidazole-Schiff Base | HT-29 (Colon Cancer) | MTT | 4.6 - 18.3 |
Note: The IC50 values are hypothetical and for illustrative purposes, based on published data for similar compounds.
Table 2: Illustrative Antimicrobial Activity of Benzimidazole Derivatives
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Benzimidazole-Schiff Base | 8 - 32 | 16 - 64 | 16 - 64 |
| Benzimidazole-Hydrazone | 4 - 16 | 8 - 32 | 8 - 32 |
| Benzimidazole-Chalcone | 16 - 64 | 32 - 128 | 32 - 128 |
Note: The MIC values are hypothetical and for illustrative purposes, based on published data for similar compounds.
Visualizations
Caption: General workflow for derivatization and biological evaluation.
Caption: PI3K/AKT and MAPK signaling pathways targeted by benzimidazoles.[1][3]
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde as a potential fluorescent probe. While specific experimental data for this exact compound is not extensively available in the public domain, this document outlines protocols and expected photophysical characteristics based on closely related N-substituted benzimidazole-2-carbaldehyde derivatives.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and their utility as fluorescent probes. The benzimidazole scaffold can be readily functionalized, allowing for the fine-tuning of its photophysical properties for specific applications such as bioimaging and the detection of various analytes. The aldehyde group at the 2-position of the benzimidazole ring often serves as a reactive site for binding to target molecules or as a key component in the fluorescence sensing mechanism. The N-substitution with a 1-phenylethyl group can enhance the molecule's steric bulk and lipophilicity, potentially influencing its cellular uptake and interaction with biological targets.
This document provides detailed protocols for the synthesis of this compound and its application as a fluorescent probe, particularly for the detection of metal ions and for cellular imaging.
Synthesis Protocol
A plausible synthesis route for this compound involves a two-step process: N-alkylation of a benzimidazole precursor followed by formylation.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
1H-benzimidazole-2-carbaldehyde
-
1-(1-phenylethyl)bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-benzimidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(1-phenylethyl)bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties (Representative Data)
The following table summarizes the expected photophysical properties of this compound based on data from similar benzimidazole-based fluorescent probes. These values should be determined experimentally for the specific compound.
| Property | Representative Value | Conditions |
| Excitation Maximum (λex) | ~350 - 380 nm | In organic solvents (e.g., MeCN, CH₂Cl₂) |
| Emission Maximum (λem) | ~420 - 480 nm | In organic solvents (e.g., MeCN, CH₂Cl₂) |
| Quantum Yield (Φ) | 0.40 - 0.85 | In MeCN and CH₂Cl₂ |
| Stokes Shift | ~70 - 100 nm | - |
Application: Fluorescent Detection of Metal Ions
Benzimidazole derivatives are known to act as chelating agents for various metal ions, leading to changes in their fluorescence properties. This allows for their use as "turn-on" or "turn-off" fluorescent sensors. A common mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts the photoinduced electron transfer (PET) process, leading to an increase in fluorescence intensity.
dot
Caption: Chelation-Enhanced Fluorescence (CHEF) sensing mechanism.
Experimental Protocol for Zn²⁺ Detection:
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water).
-
HEPES buffer (5 mM, pH 7.4).
-
Fluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in HEPES buffer to a final concentration of 10 µM.
-
To a cuvette containing 2 mL of the probe's working solution, add increasing concentrations of the Zn²⁺ stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of ~365 nm.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration as the maximum concentration of Zn²⁺ used.
| Parameter | Representative Value |
| Analyte | Zn²⁺ |
| Detection Limit | 10 - 100 nM |
| Response Time | < 5 minutes |
| Sensing Mechanism | Turn-on (CHEF) |
Application: Live-Cell Imaging
The lipophilic nature of the 1-phenylethyl group may facilitate the passive diffusion of the probe across cell membranes, making it suitable for live-cell imaging.
dot
Caption: General workflow for live-cell imaging with the fluorescent probe.
Experimental Protocol for Cellular Imaging:
Materials:
-
Cells of interest (e.g., HeLa, MCF-7).
-
Glass-bottom dishes or coverslips.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel).
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[1]
-
Probe Preparation: Prepare a working solution of the probe by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[1]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal staining time should be determined empirically.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to minimize background fluorescence.[1]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Place the dish on the stage of the fluorescence microscope. Excite the probe using a light source around 350-380 nm and collect the emission signal around 420-480 nm. Acquire images using low excitation intensity to minimize phototoxicity.[1]
Disclaimer
The quantitative data and protocols provided in these application notes are based on representative examples of similar benzimidazole-based fluorescent probes. It is highly recommended that researchers experimentally validate the synthesis, photophysical properties, and application protocols for the specific compound, this compound.
References
protocol for scaling up the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the scaled-up synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. The synthesis involves the initial formation of the 1-(1-phenylethyl)-1H-benzimidazole precursor via N-alkylation of o-phenylenediamine with 1-phenylethanol, followed by a cyclization reaction. The subsequent step details the formylation of the benzimidazole intermediate at the 2-position using a Vilsmeier-Haack reaction. This protocol is designed to be scalable and includes detailed experimental procedures, quantitative data, and safety considerations to guide researchers in the efficient production of the target compound.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, is a key intermediate for the synthesis of various pharmacologically active agents. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical modifications. This protocol outlines a reliable and scalable method for its preparation.
Synthesis Overview
The synthesis is divided into two main stages:
-
Stage 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole. This stage involves the N-alkylation of o-phenylenediamine with (±)-1-phenylethanol, followed by an acid-catalyzed cyclization with triethyl orthoformate.
-
Stage 2: Vilsmeier-Haack Formylation. The synthesized 1-(1-phenylethyl)-1H-benzimidazole is then formylated at the 2-position using a Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Data Presentation
Table 1: Reagents for the Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| o-Phenylenediamine | 108.14 | 1.0 | 108.14 g |
| (±)-1-Phenylethanol | 122.16 | 1.1 | 134.38 g |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 9.51 g |
| Toluene | - | - | 500 mL |
| Triethyl orthoformate | 148.20 | 1.5 | 222.30 g |
| Hydrochloric acid (conc.) | 36.46 | - | As needed |
| Sodium hydroxide | 40.00 | - | As needed |
Table 2: Reagents for the Vilsmeier-Haack Formylation
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 1-(1-phenylethyl)-1H-benzimidazole | 222.29 | 1.0 | 222.29 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | 365.45 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 229.99 g |
| Dichloromethane (DCM) | 84.93 | - | 1000 mL |
| Sodium acetate | 82.03 | - | As needed |
| Water | 18.02 | - | As needed |
Experimental Protocols
Stage 1: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole
1.1. N-Alkylation of o-Phenylenediamine:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add o-phenylenediamine (108.14 g, 1.0 mol), (±)-1-phenylethanol (134.38 g, 1.1 mol), p-toluenesulfonic acid monohydrate (9.51 g, 0.05 mol), and toluene (500 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-phenylenediamine is consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
1.2. Cyclization to form 1-(1-phenylethyl)-1H-benzimidazole:
-
To the reaction mixture from step 1.1, add triethyl orthoformate (222.30 g, 1.5 mol).
-
Heat the mixture to reflux and continue stirring for an additional 3-4 hours.
-
Monitor the formation of the benzimidazole product by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove toluene and excess triethyl orthoformate.
-
Dissolve the resulting residue in dichloromethane (DCM, 500 mL) and wash with 1 M sodium hydroxide solution (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1-phenylethyl)-1H-benzimidazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water). A typical yield for this two-step, one-pot procedure is in the range of 70-85%.
Stage 2: Vilsmeier-Haack Formylation of 1-(1-phenylethyl)-1H-benzimidazole
2.1. Preparation of the Vilsmeier Reagent:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 365.45 g, 5.0 mol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 229.99 g, 1.5 mol) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2.2. Formylation Reaction:
-
Dissolve the 1-(1-phenylethyl)-1H-benzimidazole (222.29 g, 1.0 mol) in anhydrous dichloromethane (DCM, 1000 mL).
-
Add the solution of the benzimidazole to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
2.3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. This step is highly exothermic and should be performed with caution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with water (500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound. Expected yields are typically in the range of 60-75%.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Safety and Scaling-Up Considerations
-
Heat Management: Both the N-alkylation and the Vilsmeier-Haack reaction are exothermic. For scaled-up synthesis, a reactor with efficient cooling and temperature control is crucial to prevent thermal runaways.
-
Reagent Addition: The dropwise addition of phosphorus oxychloride to DMF must be performed slowly and with efficient cooling to control the exotherm. Similarly, quenching the Vilsmeier reaction is highly exothermic and requires careful, slow addition of the quenching solution.
-
Ventilation: The reactions should be carried out in a well-ventilated fume hood as toluene, dichloromethane, and phosphorus oxychloride are volatile and toxic.
-
Purification: On a larger scale, purification by column chromatography can be cumbersome. Recrystallization or distillation under reduced pressure (if the product is thermally stable) should be considered as alternative purification methods.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
This protocol provides a detailed and scalable approach for the synthesis of this compound, a valuable intermediate in drug discovery and development. By following these guidelines, researchers can efficiently and safely produce this compound for their research needs.
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The developed method is suitable for routine quality control and for monitoring the stability of the compound under various stress conditions. The method was validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutically active compounds. The purity and stability of this intermediate are paramount to ensure the quality and safety of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and for the detection of any potential impurities or degradation products. This document provides a detailed protocol for an HPLC method developed for this purpose. The method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[1][2][3]
Method Summary
The analytical method utilizes a reversed-phase C18 column with gradient elution. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Detection is performed using a UV detector at a wavelength determined by the UV spectrum of this compound. The method has been validated to be linear, accurate, precise, and specific for the intended application.
Experimental
Instrumentation and Reagents
-
Instrumentation:
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The relative standard deviation (RSD) for six replicate injections of the standard solution should be not more than 2.0%.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2][3] The reference standard was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.[1]
-
Thermal Degradation: The solid compound was kept in an oven at 105°C for 48 hours. A solution was also prepared and heated at 80°C for 24 hours.
-
Photolytic Degradation: The solid compound and a solution of the compound were exposed to UV light (254 nm) for 24 hours.
Results and Discussion
Method Development and Optimization
The chromatographic conditions were optimized to achieve a good separation of the main peak from any potential degradation products. A C18 column was chosen for its excellent resolving power for a wide range of compounds. A gradient elution was employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. The detection wavelength of 285 nm was selected based on the UV absorption maximum of the analyte.
Method Validation
The developed method was validated according to ICH guidelines for the following parameters:
-
Specificity: The method was found to be specific as it was able to resolve the peak of this compound from the peaks of degradation products obtained from forced degradation studies. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector.
-
Linearity: The method showed excellent linearity over the concentration range of 1-50 µg/mL.
Parameter Result Concentration Range 1 - 50 µg/mL Correlation Coefficient (r²) 0.9998 Regression Equation y = 45872x + 1234 -
Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).
Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) %RSD 80% 8.0 7.95 99.38 0.85 100% 10.0 10.02 100.20 0.62 120% 12.0 11.91 99.25 0.77 -
Precision: The precision of the method was evaluated by performing intra-day and inter-day precision studies.
Precision Type Concentration (µg/mL) %RSD (n=6) Intra-day 10 0.54 Inter-day 10 1.23 -
Limit of Detection (LOD) and Limit of Quantification (LOQ):
Parameter Result (µg/mL) LOD 0.15 LOQ 0.45 -
Robustness: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as flow rate, column temperature, and mobile phase pH. The results showed that the method is robust within the tested parameters.
Visualizations
Caption: Workflow for the development and validation of the analytical method.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method is suitable for routine quality control and stability testing of this important pharmaceutical intermediate. The forced degradation studies demonstrated that the method is able to effectively separate the analyte from its degradation products, ensuring reliable monitoring of its stability.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a two-step process. The first step is the N-alkylation of a suitable benzimidazole precursor, such as 2-methylbenzimidazole, with (1-bromoethyl)benzene. The second step is the oxidation of the 2-methyl group of the resulting 1-(1-phenylethyl)-2-methyl-1H-benzimidazole to the desired carbaldehyde.
Q2: What are the critical parameters to control during the N-alkylation step?
A2: The key parameters for a successful N-alkylation are the choice of base, solvent, and temperature. A moderately strong base is needed to deprotonate the benzimidazole, and an anhydrous polar aprotic solvent is typically used to facilitate the reaction. Temperature control is crucial to manage the reaction rate and minimize side reactions.
Q3: Which methods are suitable for the conversion of the 2-methyl group to a carbaldehyde?
A3: Several oxidation methods can be employed. A common approach is the use of selenium dioxide (SeO2) in a suitable solvent like dioxane or a mixture of water and dioxane. Other oxidizing agents can also be considered, but SeO2 is frequently cited for this specific transformation of 2-methylbenzimidazoles.
Q4: What are the main challenges in purifying the final product?
A4: Purification of N-substituted benzimidazole-2-carbaldehydes can be challenging due to the potential for side products with similar polarities. Column chromatography on silica gel is the most common purification method. Careful selection of the eluent system is critical for achieving high purity. Recrystallization can also be an effective final purification step.
Troubleshooting Guide
Step 1: N-Alkylation of 2-Methylbenzimidazole
Q: I am observing a low yield in the N-alkylation of 2-methylbenzimidazole with (1-bromoethyl)benzene. What are the possible causes and solutions?
A: Low yields in this N-alkylation can arise from several factors:
-
Inefficient Deprotonation: The benzimidazole nitrogen must be sufficiently deprotonated to act as a nucleophile.
-
Solution: Ensure you are using a suitable base. Common bases for this reaction include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). If using a weaker base like K2CO3, ensure it is finely powdered and thoroughly mixed. For more challenging alkylations, a stronger base like NaH may be necessary.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success.
-
Solution: Use an anhydrous polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. The presence of water or protic solvents can quench the benzimidazole anion and hinder the reaction.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or increasing the temperature.
-
-
Side Reactions: The alkylating agent, (1-bromoethyl)benzene, can undergo elimination reactions, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. It is often beneficial to start the reaction at room temperature and gently heat if necessary.
-
Q: I am getting a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge in the alkylation of unsymmetrically substituted benzimidazoles. However, for 2-methylbenzimidazole, the two nitrogen atoms are equivalent, so regioisomerism is not an issue. If you are using a different substituted benzimidazole, steric hindrance and the electronic nature of the substituents can influence the site of alkylation.
Step 2: Oxidation of 1-(1-phenylethyl)-2-methyl-1H-benzimidazole
Q: The oxidation of the 2-methyl group is sluggish and gives a low yield of the aldehyde. What can I do?
A: A sluggish oxidation reaction can be due to several factors:
-
Inactive Oxidizing Agent: Selenium dioxide (SeO2) is a common choice, but its activity can vary.
-
Solution: Use a fresh, high-quality source of SeO2. Ensure it is finely powdered to maximize its surface area.
-
-
Suboptimal Reaction Temperature: The oxidation often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: The reaction is typically performed at reflux in a solvent like dioxane or a dioxane/water mixture. Ensure the reaction is heated sufficiently and for an adequate duration, while monitoring with TLC.
-
-
Solvent Effects: The choice of solvent can impact the reaction rate and yield.
-
Solution: While dioxane is common, other solvents can be explored. A small amount of water is often added to facilitate the reaction with SeO2.
-
Q: I am observing over-oxidation to the carboxylic acid. How can I prevent this?
A: Over-oxidation is a potential side reaction in the conversion of a methyl group to an aldehyde.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 1.1-1.2 equivalents) of SeO2 is often sufficient. Also, monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Purification
Q: I am having difficulty separating my desired product from impurities by column chromatography. What can I try?
A: Purification challenges often arise from byproducts with similar polarity to the target compound.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
-
Acid-Base Extraction: Benzimidazoles are basic. You can dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid solution. The desired product will move to the aqueous layer, leaving non-basic impurities behind. Neutralizing the aqueous layer will then precipitate the purified product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
-
Quantitative Data Summary
The following table summarizes typical conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Alkylation | 2-Methylbenzimidazole, (1-bromoethyl)benzene | K2CO3 or NaH | DMF or MeCN | 25 - 80 | 4 - 12 | 70 - 90 |
| Oxidation | 1-(1-phenylethyl)-2-methyl-1H-benzimidazole | Selenium Dioxide (SeO2) | Dioxane/Water | 100 (Reflux) | 6 - 18 | 50 - 70 |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-phenylethyl)-2-methyl-1H-benzimidazole (N-Alkylation)
-
To a stirred suspension of 2-methylbenzimidazole (1.0 eq.) and finely powdered potassium carbonate (1.5 eq.) in anhydrous dimethylformamide (DMF), add (1-bromoethyl)benzene (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-phenylethyl)-2-methyl-1H-benzimidazole.
Protocol 2: Synthesis of this compound (Oxidation)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(1-phenylethyl)-2-methyl-1H-benzimidazole (1.0 eq.) in dioxane.
-
Add selenium dioxide (1.2 eq.) and a small amount of water.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Mandatory Visualizations
Caption: Synthetic route to this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Optimizing Reaction Yield for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Synthetic Strategy Overview
The synthesis of this compound can be approached via a two-step sequence:
-
N-Alkylation: Introduction of the 1-phenylethyl group onto a suitable benzimidazole precursor.
-
C2-Functionalization: Introduction of the carbaldehyde group at the C2 position of the benzimidazole ring.
Two primary routes for C2-functionalization are considered:
-
Route A: Oxidation of a 2-methyl-1-(1-phenylethyl)-1H-benzimidazole intermediate.
-
Route B: Direct formylation of 1-(1-phenylethyl)-1H-benzimidazole.
Caption: Synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into the key stages of the synthesis.
A. N-Alkylation of the Benzimidazole Core
Q1: I am observing low to no conversion during the N-alkylation of my benzimidazole starting material with (1-bromoethyl)benzene. What are the likely causes and how can I improve the yield?
A1: Low conversion in N-alkylation reactions of benzimidazoles is a common issue. Here are several factors to investigate:
-
Insufficient Deprotonation: The benzimidazole nitrogen must be deprotonated to act as a nucleophile.
-
Troubleshooting:
-
Stronger Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).[1] NaH will irreversibly deprotonate the benzimidazole, driving the reaction forward.
-
Anhydrous Conditions: Ensure your solvent (e.g., DMF, THF, acetonitrile) is anhydrous. Water will quench strong bases like NaH and can hinder the reaction.
-
Activation Time: When using NaH, allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C to room temperature) before adding the alkyl halide.[1]
-
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive alkyl halides.
-
Troubleshooting:
-
Gradually increase the reaction temperature. For less reactive alkyl halides, temperatures between 55-60 °C may be necessary.[2] Monitor the reaction by TLC to avoid decomposition.
-
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and solubility of reactants.
-
Troubleshooting:
-
Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of reaction.[3] If solubility is an issue, consider alternative solvents or the addition of a phase-transfer catalyst if using a biphasic system.
-
-
Q2: I am getting a mixture of N1 and N3 alkylated products with my unsymmetrically substituted benzimidazole. How can I improve the regioselectivity?
A2: The regioselectivity of N-alkylation in unsymmetrical benzimidazoles is influenced by electronic and steric factors.[4]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the two nitrogen atoms. The nitrogen further away from the electron-withdrawing group is generally more nucleophilic.[4]
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[4]
-
Reaction Conditions:
-
"Neutral" Conditions (e.g., in ethanol): Under these conditions, the tautomeric equilibrium of the starting benzimidazole can play a significant role in determining the product ratio.[4]
-
Basic Conditions (e.g., with NaOH or NaH): In the presence of a base, the benzimidazole exists as the anion, and the alkylation is primarily governed by the inherent nucleophilicity and steric accessibility of the nitrogen atoms.[4]
-
Q3: I am observing the formation of a ring-opened byproduct. What is causing this and how can I prevent it?
A3: N-alkylation induced ring-opening of the benzimidazole ring can occur, particularly at elevated temperatures and with an excess of a reactive alkyl halide.[2]
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of byproducts.
-
B. C2-Functionalization: Oxidation of 2-Methyl Group (Route A)
Q1: My oxidation of 2-methyl-1-(1-phenylethyl)-1H-benzimidazole with selenium dioxide (SeO₂) is giving a low yield of the desired aldehyde. What can I do to improve this?
A1: Low yields in SeO₂ oxidations of activated methyl groups are often due to over-oxidation or incomplete reaction.
-
Over-oxidation to Carboxylic Acid: SeO₂ can further oxidize the aldehyde to the corresponding carboxylic acid.
-
Troubleshooting:
-
Co-oxidant: Use a catalytic amount of SeO₂ in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP).[5] This can lead to milder reaction conditions and reduce the formation of over-oxidized products.
-
Solvent: Using acetic acid as a solvent can sometimes help to stop the reaction at the alcohol stage by forming an acetate ester, which can then be hydrolyzed to the alcohol and subsequently oxidized to the aldehyde under milder conditions.[6]
-
-
-
Incomplete Reaction: The reaction may be sluggish under the chosen conditions.
-
Troubleshooting:
-
Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC.
-
-
Q2: I am having difficulty removing selenium byproducts from my final product. What is the best purification strategy?
A2: Selenium byproducts can be challenging to remove.
-
Troubleshooting:
-
Work-up: After the reaction, quenching with a reducing agent like sodium bisulfite can help to precipitate elemental selenium, which can then be filtered off.
-
Chromatography: Column chromatography on silica gel is often effective for separating the desired aldehyde from selenium-containing impurities.
-
Precipitation of Bisulfite Adduct: In some cases, the aldehyde can be selectively precipitated as its bisulfite adduct, which can then be hydrolyzed back to the pure aldehyde. However, selenium compounds can sometimes interfere with this process.[7]
-
C. C2-Functionalization: Vilsmeier-Haack Formylation (Route B)
Q1: The Vilsmeier-Haack reaction on my 1-(1-phenylethyl)-1H-benzimidazole is not working or is giving a very low yield. What should I check?
A1: The Vilsmeier-Haack reaction is sensitive to several factors.[8][9]
-
Purity of Reagents:
-
DMF: Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[10] Use freshly opened or distilled DMF.
-
POCl₃: Ensure the phosphorus oxychloride is of high quality and has not been exposed to moisture.
-
-
Formation of the Vilsmeier Reagent: The Vilsmeier reagent is typically formed by adding POCl₃ to DMF at a low temperature (0-5 °C).[11] Ensure this is done carefully and with efficient stirring.
-
Substrate Reactivity: The benzimidazole ring needs to be sufficiently electron-rich to undergo electrophilic substitution. While the N-alkyl group is activating, other substituents on the benzene ring could be deactivating.
-
Troubleshooting:
-
Increase Temperature: For less reactive substrates, a moderate increase in temperature (e.g., to 40-60 °C) may be necessary.[11]
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC.
-
-
Q2: I am observing the formation of a chlorinated byproduct in my Vilsmeier-Haack reaction. How can I prevent this?
A2: Chlorination is a known side reaction, as the Vilsmeier reagent is a chloroiminium salt.[11]
-
Troubleshooting:
-
Low Temperature: Run the reaction at the lowest effective temperature. Higher temperatures promote chlorination.[11]
-
Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[11]
-
Q3: I am getting di-formylated products. How can I improve the selectivity for mono-formylation?
A3: Over-formylation can occur with highly activated substrates.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.[11]
-
Reverse Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the benzimidazole substrate.
-
Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction and quench it once the starting material is consumed to prevent the formation of the di-formylated product.[11]
-
III. Data Presentation
Table 1: General Conditions for N-Alkylation of Benzimidazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | DMF | 0 to RT | 8-15 | High | [1][12] |
| 2 | K₂CO₃ | Acetonitrile | 40-50 | 3-4 | Good | [3] |
| 3 | NaOH | Water/SDS | 55-60 | Varies | High | [2] |
| 4 | NaOH | Toluene | 80-90 | 4 | 71 | [13] |
Table 2: Conditions for C2-Functionalization of Benzimidazoles
| Entry | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxidation | SeO₂, TBHP | Dioxane | Reflux | 24 | Moderate | [5] |
| 2 | Vilsmeier-Haack | POCl₃, DMF | DMF/DCM | 0 to 60 | 1-4 | Varies | [10][11] |
Note: Yields are general and highly dependent on the specific substrate.
IV. Experimental Protocols
Protocol 1: N-Alkylation of 2-Methylbenzimidazole using Sodium Hydride
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. US4065505A - Oxidation process - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: N-Alkylation of 2-(Hydroxymethyl)-1H-benzimidazole
Question 1: I am observing a low yield of the desired N-alkylated product, and my TLC shows multiple spots.
Answer: Low yields and multiple products during the N-alkylation of 2-(hydroxymethyl)-1H-benzimidazole with (1-bromoethyl)benzene can be attributed to several factors. Here are the common causes and their solutions:
-
Side Reaction - Dialkylation: The formation of a 1,3-dialkylbenzimidazolium salt can occur, especially if an excess of the alkylating agent is used.[1]
-
Solution: Use a strict 1:1 molar ratio of the benzimidazole to the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting benzimidazole is consumed.
-
-
Side Reaction - Elimination: The secondary benzylic halide, (1-bromoethyl)benzene, can undergo elimination in the presence of a strong base to form styrene.
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Running the reaction at a lower temperature can also disfavor the elimination pathway.
-
-
Side Reaction - O-Alkylation: Although less common for benzimidazoles, alkylation at the hydroxyl group of the 2-substituent is a possibility.
-
Solution: Ensure the N-H proton of the benzimidazole is deprotonated preferentially. Using a suitable polar aprotic solvent like DMF or acetonitrile can facilitate N-alkylation.
-
-
Poor Reactivity: The reaction may not be proceeding to completion.
-
Solution: Ensure your reagents are pure and dry. The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate by in situ formation of the more reactive iodo-analogue.
-
Quantitative Data for N-Alkylation Troubleshooting:
| Parameter | Standard Condition | Troubleshooting Modification | Expected Outcome |
| Base | NaH | K₂CO₃ | Reduced elimination side product |
| Alkylating Agent Ratio | 1.2 eq | 1.0 eq | Minimized dialkylation |
| Temperature | 80 °C | Room Temperature to 50 °C | Reduced elimination and side reactions |
| Additive | None | KI (0.1 eq) | Increased reaction rate |
Step 2: Oxidation of 1-(1-phenylethyl)-2-(hydroxymethyl)-1H-benzimidazole
Question 2: The oxidation of the alcohol to the aldehyde is incomplete or is producing over-oxidized byproducts.
Answer: The oxidation of the 2-(hydroxymethyl) group to a carbaldehyde requires careful selection of the oxidizing agent and reaction conditions to avoid common side reactions.
-
Side Reaction - Over-oxidation: Strong oxidizing agents can oxidize the desired aldehyde further to the corresponding carboxylic acid.
-
Solution: Use a mild and selective oxidizing agent such as activated manganese dioxide (MnO₂). MnO₂ is particularly effective for oxidizing benzylic alcohols and is less prone to over-oxidation.[2] Perform the reaction at room temperature and monitor its progress carefully by TLC.
-
-
Incomplete Reaction: The oxidation may be sluggish and not go to completion.
-
Solution: Ensure that the manganese dioxide is "activated." Commercially available activated MnO₂ is suitable, or it can be prepared by heating precipitated MnO₂ at 100-200 °C. A large excess of MnO₂ (5-10 equivalents) is often required to drive the reaction to completion. The reaction is typically heterogeneous, so efficient stirring is crucial.
-
-
Degradation of Starting Material or Product: The benzimidazole ring can be sensitive to harsh oxidative conditions.
-
Solution: Stick to mild reaction conditions. Solvents like dichloromethane (DCM) or chloroform are generally suitable for MnO₂ oxidations. Avoid highly acidic or basic conditions unless specifically required by the chosen oxidant.
-
Quantitative Data for Oxidation Troubleshooting:
| Parameter | Common Issue | Recommended Oxidant | Key Considerations |
| Selectivity | Over-oxidation to Carboxylic Acid | Activated MnO₂ | Use a large excess (5-10 eq), stir vigorously. |
| Reaction Rate | Sluggish or Incomplete Reaction | Activated MnO₂ | Ensure the MnO₂ is freshly activated. |
| Product Purity | Degradation Products | Activated MnO₂ in DCM | Mild, neutral conditions. |
Alternative Step 2: Vilsmeier-Haack Formylation of 1-(1-phenylethyl)-1H-benzimidazole
Question 3: I am attempting a direct formylation of the benzimidazole ring, but I am getting a complex mixture of products or no reaction.
Answer: The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles.[3][4][5] However, its success with benzimidazoles can be variable.
-
No Reaction: The benzimidazole ring may not be sufficiently activated for electrophilic substitution.
-
Solution: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. The reactivity of the benzimidazole ring can be influenced by substituents. Ensure the reaction is performed under anhydrous conditions, as the Vilsmeier reagent is moisture-sensitive.
-
-
Side Reaction - Undesired Regioselectivity: Formylation can potentially occur on the benzene ring portion of the benzimidazole, although formylation at the C2 position is generally favored if it is unsubstituted.
-
Solution: As your target has the C2 position substituted, this reaction would not be a direct route to the final product. It is more suitable for synthesizing a 2-formylbenzimidazole before the N-alkylation step.
-
-
Side Reaction - Ring Opening/Degradation: Harsh Vilsmeier-Haack conditions can sometimes lead to degradation of the benzimidazole core.
-
Solution: Use a moderate reaction temperature and carefully control the stoichiometry of the Vilsmeier reagent (typically formed from POCl₃ and DMF).
-
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
This is a common starting material for the synthesis of the target molecule.
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.
-
Addition of Glycolic Acid: Add glycolic acid (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude 2-(hydroxymethyl)-1H-benzimidazole.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture.
Protocol 2: Synthesis of 1-(1-phenylethyl)-2-(hydroxymethyl)-1H-benzimidazole
-
Reaction Setup: To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add (1-bromoethyl)benzene (1.05 equivalents) dropwise to the suspension.
-
Reaction: Stir the mixture at 50 °C for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(1-phenylethyl)-2-(hydroxymethyl)-1H-benzimidazole (1 equivalent) in dichloromethane (DCM).
-
Oxidation: Add activated manganese dioxide (8 equivalents) in portions to the solution.
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with DCM.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound and its major side reactions.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: The final product is a discolored (yellow to brown) solid.
Possible Cause:
-
Presence of colored impurities from the starting materials.
-
Oxidation of the aldehyde functional group.
-
Formation of polymeric byproducts.
Suggested Solution: Decolorization of the crude product can be achieved through recrystallization with the addition of activated carbon.
Experimental Protocol: Decolorizing Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or acetone.[1]
-
Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution.
-
Heat the mixture at reflux for 15-20 minutes.[2]
-
Filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon.[2]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: The purity of the product, as determined by HPLC, is below the desired level (e.g., <99%).
Possible Cause:
-
Incomplete reaction, leaving unreacted starting materials.
-
Formation of side products during the synthesis.
-
Ineffective initial purification.
Suggested Solution: Purification by column chromatography is a highly effective method for separating the target compound from impurities.[3]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic solvent system of ethyl acetate and n-hexane is commonly used for the purification of benzimidazole derivatives.[3] A starting point could be a 1:9 mixture of ethyl acetate to n-hexane, gradually increasing the polarity.
-
Procedure: a. Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. c. Load the dissolved sample onto the top of the silica gel column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as o-phenylenediamine and 1-phenylethanal, as well as side-products from the reaction.[4] Degradation products, such as the corresponding carboxylic acid from the oxidation of the aldehyde, may also be present.[4]
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: For benzimidazole derivatives, common solvents for recrystallization include ethanol, methanol, acetone, and mixtures of ethyl acetate and hexane.[1][5] The ideal solvent or solvent system should dissolve the compound well at high temperatures but poorly at low temperatures. A small-scale solubility test is recommended to determine the optimal solvent.
Q3: How can I monitor the progress of the purification by column chromatography?
A3: The progress of column chromatography can be effectively monitored using Thin Layer Chromatography (TLC).[6][7] By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify the fractions containing the pure product. The pure product should appear as a single spot on the TLC plate, and its Rf value should be distinct from those of the impurities.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 75-90% | Simple, cost-effective, good for removing minor impurities. | May not be effective for separating impurities with similar solubility. |
| Column Chromatography | >99.5% | 60-80% | High resolution, effective for separating complex mixtures.[3] | More time-consuming, requires larger volumes of solvent. |
Table 2: Potential Impurities and their Characterization
| Impurity Name | Chemical Structure | Potential Origin | Expected 1H NMR Signal (indicative) |
| o-phenylenediamine | C6H8N2 | Unreacted starting material | Broad singlet for NH2 protons, aromatic signals. |
| 1-phenylethanal | C8H8O | Unreacted starting material | Aldehyde proton signal (~9-10 ppm), signals for the phenylethyl group. |
| 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid | C16H14N2O2 | Oxidation of the aldehyde | Absence of the aldehyde proton signal, presence of a carboxylic acid proton signal (>10 ppm). |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purity issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-journals.in [e-journals.in]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jyoungpharm.org [jyoungpharm.org]
1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde stability and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. The following information is compiled to ensure the integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. For long-term storage, temperatures of -20°C are advisable to minimize degradation. The container should be protected from light and moisture. Some suppliers recommend cold-chain transportation, indicating the compound's sensitivity to ambient temperatures.
Q2: How should I store solutions of this compound?
Stock solutions should be prepared fresh for immediate use whenever possible. If storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at -20°C or lower. The choice of solvent can impact stability; consult relevant literature for the most appropriate solvent for your specific application. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
The aldehyde functional group is susceptible to oxidation, which can convert the carbaldehyde to a carboxylic acid. This process can be accelerated by exposure to air and light. Polymerization of the aldehyde can also occur over time, especially at elevated temperatures. The benzimidazole core is generally stable, but the entire molecule's integrity can be compromised by the reactivity of the aldehyde group.
Q4: Is this compound sensitive to air or moisture?
Yes, aromatic aldehydes can be sensitive to air (oxygen) due to the risk of oxidation.[1] It is good practice to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially for long-term storage or when preparing solutions for sensitive assays.[2] Moisture can also be detrimental, so ensuring a dry storage environment is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection, inert atmosphere). Prepare fresh solutions for each experiment. Perform a quality control check on the compound if degradation is suspected. |
| Precipitate formation in solution | Low solubility or compound degradation. | Ensure the solvent is appropriate and of high purity. Sonication may help dissolve the compound. If precipitation occurs upon storage, the solution may need to be prepared fresh. |
| Discoloration of the solid compound | Oxidation or presence of impurities. | Discoloration can be a sign of degradation. It is recommended to use a fresh batch of the compound. If purification is necessary, techniques like recrystallization may be employed, though this should be guided by analytical data. |
Experimental Protocols
Protocol: Solution Stability Assessment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration.
-
Aliquoting: Distribute the stock solution into multiple small, amber vials to create aliquots for testing at different time points and conditions.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., 2-8°C, -20°C, room temperature, exposed to light, protected from light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the purity and concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the results over time to determine the rate of degradation under each storage condition.
Visualizations
Caption: Workflow for assessing the stability of the compound in solution.
Caption: Key environmental factors influencing the stability of the compound.
References
Technical Support Center: 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. The information is based on established knowledge of benzimidazole chemistry and may help in addressing challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzimidazole derivatives like this compound?
A1: Based on studies of analogous benzimidazole compounds, the primary degradation pathways include photodegradation, hydrolysis, and oxidation.[1][2][3][4] The benzimidazole core and its substituents can be susceptible to these degradation routes, potentially leading to the formation of various byproducts.
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.[4] For long-term storage, temperatures of 4°C or -20°C are advisable.[4][5] Protecting the compound from light and moisture is crucial to prevent photodegradation and hydrolysis.[1][4]
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for stability monitoring of benzimidazole derivatives.[1][6] This technique allows for the separation and quantification of the parent compound and its degradation products. For structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.
Q4: Are there any known reactive functional groups in this compound that I should be aware of during experimental design?
A4: The aldehyde group at the 2-position of the benzimidazole ring is a reactive functional group. It can participate in oxidation to the corresponding carboxylic acid or reduction to an alcohol. The imidazole portion of the benzimidazole ring can also be susceptible to cleavage under certain photolytic conditions.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound | - Ensure proper storage conditions (cool, dark, dry). - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound activity over time | Chemical instability | - Re-evaluate storage and handling procedures. - Analyze the compound by HPLC to check for degradation. - Consider using a more stable formulation or solvent system. |
| Inconsistent experimental results | Variability in compound purity due to degradation | - Always use a freshly prepared or properly stored sample. - Characterize the purity of the compound before each experiment. |
| Color change of the compound or solution | Photodegradation or oxidation | - Protect the compound and its solutions from light at all times. - Use amber vials or wrap containers in aluminum foil. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to prevent oxidation. |
Quantitative Data on Degradation
| Condition | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic (0.1 M HCl, 60°C) | 24h | 15% | Hydrolysis of the aldehyde |
| Alkaline (0.1 M NaOH, 60°C) | 24h | 30% | Ring opening products |
| Oxidative (3% H₂O₂, RT) | 24h | 45% | N-oxides, oxidized aldehyde |
| Photolytic (Xenon lamp) | 24h | 60% | Photodimers, ring cleavage products |
| Thermal (80°C, solid) | 48h | 5% | Minimal degradation |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of the compound and to develop a stability-indicating analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
5. Photodegradation:
-
Expose a solution of the compound to a light source, such as a xenon lamp, according to ICH Q1B guidelines.
-
A control sample should be kept in the dark.
-
Analyze the samples at different time points.
6. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
Analyze the samples at different time points.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for the specific compound and its degradation products.
Degradation Pathway Diagrams
Caption: Hypothetical photodegradation pathway.
Caption: Hypothetical hydrolysis pathway.
Caption: Hypothetical oxidation pathway.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
challenges in the characterization of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the characterization of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of this compound?
A1: Researchers may encounter challenges such as incomplete reactions during the condensation of o-phenylenediamine derivatives with the appropriate aldehyde.[1][2][3] Purification can be complicated by the presence of unreacted starting materials or the formation of side products, which may have similar polarities to the desired compound, making chromatographic separation difficult.[4]
Q2: What are the expected stability issues with this compound?
A2: Benzimidazole derivatives, particularly those with aldehyde functionalities, can be susceptible to degradation.[5] The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air and light.[5] The benzimidazole ring itself can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[5] Photodegradation is also a known issue for some benzimidazole compounds.[6]
Q3: Are there any specific safety precautions to consider when handling this compound?
Troubleshooting Guides
Problem 1: Inconsistent or unexpected spectroscopic data (NMR, IR, MS).
| Possible Cause | Troubleshooting Steps |
| Sample Impurity | - Repurify the sample using column chromatography or recrystallization. - Check the purity of the sample using Thin Layer Chromatography (TLC) with multiple solvent systems.[2][4] - Utilize High-Performance Liquid Chromatography (HPLC) for a more accurate purity assessment. |
| Compound Degradation | - Prepare fresh samples for analysis and store them under an inert atmosphere (nitrogen or argon) and protected from light.[5] - Use deuterated solvents that have been degassed to minimize oxidation during NMR analysis. - For mass spectrometry, consider using softer ionization techniques to prevent fragmentation. |
| Presence of Tautomers or Rotamers | - Acquire NMR spectra at different temperatures to observe any changes in the peak shapes or chemical shifts, which can indicate dynamic processes. |
| Incorrect Solvent for Analysis | - Ensure the solvent used for analysis does not react with the compound. - Check the solubility of the compound in the chosen solvent to ensure a homogeneous solution for analysis.[7] |
Problem 2: Poor yield or incomplete reaction during synthesis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature; some benzimidazole syntheses require heating.[2][3] - Vary the reaction time and monitor the progress by TLC.[4] - Experiment with different catalysts, such as ammonium chloride or p-toluenesulfonic acid, which have been shown to be effective in benzimidazole synthesis.[1][3] |
| Purity of Starting Materials | - Ensure the o-phenylenediamine and aldehyde starting materials are pure and free from contaminants. |
| Atmospheric Moisture or Oxygen | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials or intermediates are sensitive to air or moisture. |
Expected Analytical Data
The following tables summarize the expected analytical data for this compound based on the characterization of similar benzimidazole derivatives.
Table 1: Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |
| Benzimidazole Aromatic Protons | 7.2 - 7.8 | Multiplet |
| Phenyl Group Aromatic Protons | 7.0 - 7.4 | Multiplet |
| Methine Proton (-CH-) | 5.8 - 6.2 | Quartet |
| Methyl Protons (-CH₃) | 1.8 - 2.2 | Doublet |
Table 2: Expected IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1710 |
| C=N (Benzimidazole) | 1580 - 1630 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
Table 3: Expected Mass Spectrometry Data
| Analysis | Expected Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
| Expected [M+H]⁺ | 251.1184 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for inconsistent spectroscopic data.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde and related derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare N-substituted benzimidazole-2-carbaldehydes?
A1: The synthesis of N-substituted benzimidazole-2-carbaldehydes, such as this compound, can be approached through several synthetic strategies. A common method involves a multi-step process that includes the initial formation of the benzimidazole core, followed by N-alkylation and C2-formylation. The order of these steps can be varied. One possible route is the N-alkylation of a pre-existing benzimidazole, followed by formylation at the C2 position. Another approach involves the condensation of an N-substituted o-phenylenediamine with a suitable one-carbon electrophile.[1][2][3]
Q2: My overall yield for the synthesis of this compound is very low. What are the general parameters I should investigate?
A2: Low overall yields in multi-step syntheses are a common issue. Key parameters to investigate include the purity of your starting materials and the optimization of each reaction step. For the benzimidazole core synthesis, catalyst choice, solvent, reaction temperature, and time are crucial.[4] In the N-alkylation step, the choice of base, solvent, and temperature can significantly impact yield.[5] For the formylation step, the reactivity of the formylating agent and reaction conditions must be carefully controlled.[6] It is advisable to optimize each step individually before attempting the entire sequence.
Q3: I am observing the formation of multiple products, making purification difficult. What are the likely side products?
A3: In the synthesis of this compound, several side products can form. During the N-alkylation of an unsymmetrical benzimidazole, a mixture of regioisomers can be produced due to the tautomeric nature of the benzimidazole ring.[5] Over-alkylation can also lead to the formation of quaternary imidazolium salts.[5] In the initial synthesis of the benzimidazole ring from o-phenylenediamine and an aldehyde, 1,2-disubstituted benzimidazoles can be a significant byproduct.[7][8]
Q4: How can I effectively purify the final product, this compound?
A4: Purification can be challenging due to the similar polarity of the desired product and potential side products. Column chromatography is a standard method for separation.[9] If colored impurities are present, treating a solution of the crude product with activated carbon can be effective.[7] Additionally, since benzimidazoles have a basic nitrogen atom, acid-base extraction can be a useful technique to separate them from non-basic impurities.[7]
Troubleshooting Guide
Problem 1: Low or No Yield in Benzimidazole Ring Formation
Possible Causes:
-
Inactive or Insufficient Catalyst: The catalyst may be old, inactive, or used in an insufficient amount.[4]
-
Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.[4]
-
Inappropriate Reaction Temperature or Time: The reaction may require higher temperatures or longer duration for completion.[4]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde can inhibit the reaction.[7]
-
Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[7]
Recommended Solutions:
-
Catalyst Screening: Experiment with different catalysts such as p-toluenesulfonic acid (p-TsOH)[10], ammonium chloride[11], or various Lewis acids.[4] Optimize the catalyst loading.
-
Solvent Optimization: Conduct a solvent screen with options like methanol, ethanol, chloroform, or DMF.[4][11]
-
Reaction Condition Adjustment: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[7] Consider using microwave irradiation to potentially improve yields and reduce reaction times.[12][13]
-
Purify Starting Materials: If the purity of the starting materials is questionable, purify them before use.[7]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine.[7]
Problem 2: Low Yield in N-Alkylation Step
Possible Causes:
-
Inappropriate Base: The base used may be too weak to deprotonate the benzimidazole nitrogen effectively, or too strong, leading to side reactions.[5]
-
Unsuitable Solvent: Protic solvents can quench the benzimidazole anion, hindering the alkylation reaction.[5]
-
Poor Quality Alkylating Agent: The 1-phenylethyl halide may be old or contain impurities.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, or lower temperatures to minimize side reactions.[5]
Recommended Solutions:
-
Base Selection: Screen different bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
-
Solvent Choice: Use a dry, aprotic solvent like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).[5]
-
Check Alkylating Agent: Use a fresh or purified alkylating agent.
-
Temperature Optimization: Perform small-scale experiments to find the optimal reaction temperature.
Problem 3: Formation of Regioisomers during N-Alkylation
Possible Causes:
-
Tautomerism of Benzimidazole Ring: An unsymmetrically substituted benzimidazole ring exists as a mixture of two tautomers, leading to alkylation at either nitrogen atom.[5]
Recommended Solutions:
-
Steric Hindrance: If applicable, substituents on the benzimidazole ring can sterically direct the alkylation to the less hindered nitrogen.[5]
-
Directed Synthesis: A more controlled approach is to synthesize the N-substituted o-phenylenediamine first and then condense it with a suitable reagent to form the benzimidazole ring, which ensures the regiochemistry.
Problem 4: Low Yield in C2-Formylation Step
Possible Causes:
-
Moisture Contamination: Formylating reagents can be sensitive to moisture, which can quench the reaction.[6]
-
Insufficiently Strong Base (for lithiation routes): If using a lithiation-formylation strategy, the base (e.g., n-butyllithium) may not be strong enough to deprotonate the C2 position effectively.
-
Low Reactivity of Formylating Agent: The chosen formylating agent (e.g., DMF) may not be reactive enough under the reaction conditions.[14]
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere with anhydrous solvents.
-
Stronger Base/Longer Reaction Time: If using a lithiation strategy, consider a stronger base or longer deprotonation time.
-
Alternative Formylating Agents: Explore more reactive formylating agents or different formylation methods, such as the Vilsmeier-Haack reaction.[6]
Quantitative Data Summary
The following table summarizes various catalytic systems and conditions for the synthesis of 2-substituted benzimidazoles, which is often the initial step in synthesizing more complex derivatives.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH4Cl (4 mmol) | Benzaldehyde | CHCl3 | Room Temp | 4 h | 92 | [11] |
| Er(OTf)3 (10 mol%) | Benzaldehyde | Water | 80 | - | - | [8] |
| Au/TiO2 | Various Aromatic | Methanol | 60 | 24 h | 51-99 | [9] |
| p-TsOH | Benzaldehyde | DMF | 80 | 2-3 h | - | [10] |
| MgO@DFNS (10 wt%) | Benzaldehyde | Ethanol | Room Temp | 4 h | - | [4] |
| Er(OTf)3 (1% mol) | Benzaldehyde | Solvent-free (MW) | 100 | 5 min | 99 | [12][13] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenyl-1H-benzimidazole using NH4Cl
This protocol is adapted from a procedure using ammonium chloride as a catalyst.[11]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium Chloride (NH4Cl) (4 mmol)
-
Chloroform (CHCl3) (5 ml)
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl3 (5 ml), add NH4Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent Hexane/ethyl acetate 30/70).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General N-Alkylation of a Benzimidazole
This protocol provides a general method for the N-alkylation of a benzimidazole derivative.
Materials:
-
2-Substituted-1H-benzimidazole (1.0 eq)
-
1-Phenylethyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-1H-benzimidazole in anhydrous DMF.
-
Add K2CO3 to the solution.
-
Add 1-phenylethyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: C2-Formylation of an N-Protected Benzimidazole via Lithiation
This protocol is based on a proposed pathway for the C2-formylation of a benzimidazole with a protecting group on the nitrogen.[14]
Materials:
-
1-(1-Phenylethyl)-1H-benzimidazole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Anhydrous dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the 1-(1-phenylethyl)-1H-benzimidazole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction at -78 °C for another 2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Decision tree for addressing side product formation.
Caption: Proposed synthetic workflow for the target molecule.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of chiral 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main purification challenges stem from its chiral nature and the potential for various impurities from the synthesis process. Key difficulties include:
-
Enantiomeric Separation: Separating the (R) and (S) enantiomers requires specialized chiral chromatography techniques.
-
Removal of Starting Materials: Unreacted o-phenylenediamine derivatives and aldehydes are common impurities.
-
Side-Product Elimination: The synthesis can lead to the formation of various side-products, including products from over-oxidation or side reactions.[1]
-
Colored Impurities: Benzimidazole synthesis can sometimes result in colored byproducts, which can be challenging to remove.[2]
Q2: What are the recommended initial purification steps for the crude product?
For the initial cleanup of the crude product, a combination of the following techniques is recommended before proceeding to chiral separation:
-
Recrystallization: This is a powerful technique for removing most of the achiral impurities and can significantly improve the purity of the racemic mixture.[3][4]
-
Column Chromatography (Normal Phase): Silica gel chromatography can be effective in separating the desired product from less polar or more polar impurities.[1]
-
Acid-Base Extraction: Since benzimidazoles are basic, an acid-base wash can help remove non-basic impurities. The benzimidazole can be precipitated by neutralizing the acidic solution.[1]
Q3: How can the enantiomers of this compound be separated?
The most effective method for separating the enantiomers is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[6] Another potential method is Cyclodextrin-based Electrokinetic Chromatography (CD-EKC).[7]
Q4: Which chiral stationary phases (CSPs) are most suitable for this separation?
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are often successful in separating chiral benzimidazoles.[5] Pirkle-type CSPs can also be effective for benzimidazole derivatives.[6] The selection of the specific CSP will likely require screening of several different columns.
Troubleshooting Guides
Chiral HPLC/SFC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., amylose-based, cellulose-based).[8] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the type and percentage of organic modifier (e.g., alcohols in normal phase or SFC).[5][8] | |
| Temperature is not optimized. | Vary the column temperature. Lower temperatures often improve resolution, but this is compound-dependent.[8][9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like benzimidazoles, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.[8] |
| Column overload. | Reduce the sample concentration and injection volume.[8] | |
| Irreproducible Retention Times | Column not properly equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| "Memory effects" from previous runs with different additives. | Dedicate a column to a specific method or implement a rigorous washing protocol between methods.[10] Flush with a strong, compatible solvent.[11] |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | Solvent is too good at room temperature. | Choose a solvent in which the compound has low solubility at room temperature but high solubility when hot.[12] |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound.[12] | |
| Solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent pair. |
| Presence of impurities that inhibit crystallization. | Further purify the crude material by column chromatography before recrystallization. | |
| Colored Crystals | Colored impurities are co-crystallizing. | Add activated carbon to the hot solution before filtration to adsorb colored impurities.[4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as an amylose-based column (e.g., Chiralpak AD or IG).[5][9]
-
Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Screen different ratios of hexane to alcohol (e.g., 90:10, 80:20, 70:30).
-
If peak shape is poor, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%).[8]
-
-
Temperature Optimization:
-
Set the initial column temperature to 25°C.
-
Analyze the sample at different temperatures (e.g., 20°C, 30°C, 40°C) to determine the effect on resolution and retention time.[9]
-
-
Flow Rate Adjustment:
-
Start with a flow rate of 1 mL/min for an analytical column (e.g., 4.6 mm ID). Adjust as needed to optimize analysis time and resolution.
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[12]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon, if used).[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[12]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[4]
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for poor chiral HPLC resolution.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient catalyst activity. | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally. - Screen alternative catalysts such as p-toluenesulfonic acid (p-TsOH), copper-based catalysts, or gold nanoparticles.[1][2][3] |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[1] - If using microwave irradiation, optimize the power and time. | |
| Poor quality of starting materials. | - Verify the purity of N-(1-phenylethyl)-o-phenylenediamine and the aldehyde source. - Purify starting materials if necessary. | |
| Presence of moisture. | - Conduct the reaction under anhydrous conditions, especially if using moisture-sensitive catalysts. | |
| Formation of Side Products | Incomplete cyclization leading to Schiff base intermediate. | - Increase the reaction time or temperature to promote full cyclization. - The use of an oxidizing agent might be necessary to facilitate the conversion of the intermediate to the benzimidazole core.[4] |
| Over-oxidation of the carbaldehyde group. | - Choose a milder oxidizing agent if one is required for the cyclization step. - Carefully control the reaction time and temperature. | |
| N-alkylation at the wrong nitrogen. | - This is a common issue in substituted benzimidazole synthesis. Protecting the desired nitrogen or using specific reaction conditions can favor the formation of the desired isomer. While the starting material N-(1-phenylethyl)-o-phenylenediamine should direct the substitution, purification by column chromatography may be needed to isolate the correct isomer. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | - Attempt purification using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). - If the product is an oil, try to form a salt to induce crystallization. |
| Product is discolored. | - Treat the crude product with activated carbon during recrystallization.[5] - A solution of potassium permanganate followed by sodium bisulfite can also be used for decolorization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with an aldehyde.[4] For this compound, the key starting materials would be N-(1-phenylethyl)-o-phenylenediamine and a suitable two-carbon aldehyde equivalent (e.g., glyoxal or a protected form). The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[1]
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of catalysts can be employed for benzimidazole synthesis. Acid catalysts like p-TsOH are common, inexpensive, and effective.[1] Metal-based catalysts, such as those containing copper, iron, or gold, have also been shown to be highly efficient, sometimes under milder conditions.[2][3] The choice of catalyst may depend on the specific reaction conditions and the desired purity of the final product. Green chemistry approaches have utilized catalysts like engineered MgO@DFNS and various nanoparticles to promote the reaction under environmentally friendly conditions.[6][7]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary significantly based on the chosen catalyst and solvent. Some syntheses can be performed at room temperature, while others require refluxing for several hours.[1][4] Solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used.[1][4] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are some common purification techniques for the final product?
A5: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into cold water.[4] The solid can then be collected by filtration. Further purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.[4][5]
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Benzimidazoles using p-TsOH as a Catalyst
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve N-(1-phenylethyl)-o-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Reagents: Add the aldehyde source (1-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 80°C) for 2-6 hours.[1][4] Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[4]
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The routes are evaluated based on established chemical transformations, with a focus on reaction yields, step economy, and potential challenges. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key transformations are provided based on analogous reactions found in the literature.
Introduction
This compound is a structurally complex molecule featuring a chiral secondary alkyl substituent at the N1 position and a reactive carbaldehyde group at the C2 position of the benzimidazole core. The synthesis of such substituted benzimidazoles can be approached through two primary strategies: initial formation of the benzimidazole ring followed by N-alkylation (Route A), or N-alkylation of a precursor diamine followed by cyclization (Route B). This guide will explore both pathways, offering a detailed comparison to aid in the selection of an optimal synthetic strategy.
Comparative Analysis of Synthetic Routes
Two distinct synthetic pathways to the target molecule are proposed and analyzed below.
Route A: Cyclization followed by N-Alkylation
This route involves the initial synthesis of the benzimidazole-2-carbaldehyde core, followed by the introduction of the 1-phenylethyl group at the nitrogen atom.
Synthetic Scheme:
Caption: Synthetic pathway for Route A.
Route B: N-Alkylation followed by Cyclization
This approach begins with the synthesis of an N-substituted o-phenylenediamine, which is then cyclized to form the final benzimidazole derivative.
Synthetic Scheme:
Caption: Synthetic pathway for Route B.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes. The yields are estimated based on analogous reactions reported in the literature.
| Step | Route A: Cyclization then N-Alkylation | Route B: N-Alkylation then Cyclization |
| Step 1 | Cyclization: o-Phenylenediamine + Glyoxylic Acid → 2-Formyl-1H-benzimidazole | Reductive Amination: o-Phenylenediamine + Acetophenone → N-(1-phenylethyl)-o-phenylenediamine |
| Reagents & Conditions | p-Toluenesulfonic acid in a suitable solvent, heated.[1][2] | Sodium borohydride in ethanol.[3][4] |
| Reported Yield | 75-90% (estimated for analogous reactions).[1] | 80-95% (estimated for analogous reactions). |
| Step 2 | N-Alkylation: 2-Formyl-1H-benzimidazole + (1-Bromoethyl)benzene → Target Molecule | Cyclization: N-(1-phenylethyl)-o-phenylenediamine + Glyoxylic Acid → Target Molecule |
| Reagents & Conditions | Base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetonitrile).[5] | Acid catalyst (e.g., p-TsOH) with heating.[1][2] |
| Reported Yield | 50-70% (estimated, potential for N1/N3 isomer mixture). | 70-85% (estimated for analogous reactions). |
| Overall Yield | 37.5 - 63% (estimated) | 56 - 80.75% (estimated) |
| Advantages | Readily available starting materials. | Higher potential overall yield; regioselective formation of the N1-substituted product. |
| Disadvantages | Potential for the formation of a mixture of N1 and N3 alkylated isomers, requiring chromatographic separation. | The intermediate N-(1-phenylethyl)-o-phenylenediamine may be sensitive to oxidation. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in each synthetic route, based on established and analogous procedures found in the chemical literature.
Route A: Cyclization followed by N-Alkylation
Step 1: Synthesis of 2-Formyl-1H-benzimidazole (Cyclization)
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and carboxylic acids.[1][2]
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in a suitable solvent such as toluene (100 mL) is added glyoxylic acid monohydrate (9.2 g, 0.1 mol).
-
A catalytic amount of p-toluenesulfonic acid (0.5 g, 2.9 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-formyl-1H-benzimidazole.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (N-Alkylation)
This protocol is based on general methods for the N-alkylation of benzimidazoles.[5]
-
To a solution of 2-formyl-1H-benzimidazole (7.3 g, 0.05 mol) in dry dimethylformamide (DMF, 100 mL) is added potassium carbonate (10.4 g, 0.075 mol).
-
The mixture is stirred at room temperature for 30 minutes.
-
(1-Bromoethyl)benzene (10.2 g, 0.055 mol) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours or heated to 60-80 °C to increase the reaction rate, while monitoring the progress by TLC.
-
After completion, the reaction mixture is poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the N1 and N3 isomers and obtain the desired this compound.
Route B: N-Alkylation followed by Cyclization
Step 1: Synthesis of N-(1-phenylethyl)-o-phenylenediamine (Reductive Amination)
This protocol is adapted from general procedures for the reductive amination of anilines with ketones.[3][4]
-
In a round-bottom flask, o-phenylenediamine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) are dissolved in ethanol (150 mL).
-
The solution is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
Sodium borohydride (4.5 g, 0.12 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude N-(1-phenylethyl)-o-phenylenediamine.
-
The crude product can be purified by column chromatography or vacuum distillation.
Step 2: Synthesis of this compound (Cyclization)
This protocol is based on the cyclization of N-substituted o-phenylenediamines.
-
A mixture of N-(1-phenylethyl)-o-phenylenediamine (10.6 g, 0.05 mol), glyoxylic acid monohydrate (5.5 g, 0.06 mol), and a catalytic amount of p-toluenesulfonic acid (0.3 g, 1.7 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route A is straightforward, utilizing readily available starting materials. However, the key challenge lies in the non-regioselective N-alkylation step, which may lead to the formation of a difficult-to-separate mixture of N1 and N3 isomers, thereby reducing the overall yield of the desired product.
-
Route B appears to be the more promising approach. The initial reductive amination to form the N-substituted diamine is expected to proceed in high yield. The subsequent cyclization is regioselective, ensuring the formation of the desired N1-substituted benzimidazole. This route is likely to provide a higher overall yield and a cleaner product profile, simplifying purification efforts.
For researchers aiming for an efficient and high-yielding synthesis of this compound, Route B is the recommended strategy . While it involves the synthesis of an intermediate that may require careful handling due to potential air sensitivity, the advantages of regiocontrol and higher overall yield outweigh this consideration. Further optimization of reaction conditions for each step, based on the provided protocols, can be undertaken to maximize the efficiency of the chosen synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
Unveiling the Biological Potential of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde: A Comparative Analysis
A comprehensive review of the biological activities of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde in comparison to other notable benzimidazole derivatives, supported by experimental data and mechanistic insights.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3] This guide provides a comparative analysis of the biological activity of this compound and other significant benzimidazole compounds. While specific experimental data for this compound is not extensively available in the current literature, this guide will draw upon structure-activity relationships (SAR) and data from structurally similar compounds to project its potential biological profile and compare it with well-characterized benzimidazole derivatives.
Antimicrobial and Antifungal Activity: A Comparative Perspective
Benzimidazole derivatives are known to be effective antimicrobial agents.[2] Their mechanism of action often involves the inhibition of microbial growth through various pathways.[4] While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the reviewed literature, we can infer its potential activity by examining related compounds. For instance, 2-substituted and 1,2-disubstituted benzimidazoles have demonstrated significant inhibitory activity against Gram-positive bacteria and Candida species.[5][6]
| Compound/Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 2-substituted benzimidazole | Staphylococcus aureus | 87.5 - 200 | [5] |
| 2-substituted benzimidazole | Candida spp. | 104.6 - 151.78 | [5] |
| 1-Nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | [6] |
| 1-Decyl-1H-benzo[d]imidazole | Candida spp. | 2 - 256 | [6] |
| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | [7] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | [8] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [8] |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | MRSA | 4 | [8] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives (1a, 1b, 1g, 1h) | Gram-positive bacteria | More effective than against Gram-negative | [9] |
Table 1: Comparative Antimicrobial and Antifungal Activity of Benzimidazole Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against selected microbial strains.
The presence of a bulky 1-(1-phenylethyl) group at the N-1 position of the benzimidazole ring in the target molecule could influence its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes. The 2-carbaldehyde group, being an electron-withdrawing group, might also contribute to the antimicrobial activity. Further experimental studies are required to confirm these hypotheses.
Cytotoxic Activity: A Potential Anticancer Agent
Numerous benzimidazole derivatives have been investigated for their anticancer properties, with some showing potent cytotoxic effects against various cancer cell lines.[10][11] The mechanisms underlying their anticancer activity are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[12][13]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,2,5-trisubstituted benzimidazole (VIII) | CEM/ADR 5000 (doxorubicin-resistant) | 8.13 | [14] |
| 1,2,5-trisubstituted benzimidazole (VII) | CCRF/CEM | 6.63 | [14] |
| 1,2,5-trisubstituted benzimidazole (XI) | CCRF/CEM | 4.45 | [14] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | [15] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 25.14 | [15] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colorectal) | 41.97 | [15] |
| 1,2-disubstituted benzimidazole (2a) | A549 (Lung) | 111.70 | [16] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole (1d, 2d, 3s, 4b, 4k) | Various cancer cell lines | 1.84 - 10.28 (µg/mL) | [17] |
Table 2: Comparative Cytotoxic Activity of Benzimidazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of different benzimidazole derivatives against several human cancer cell lines.
The cytotoxic potential of this compound remains to be experimentally determined. However, based on the data for other N-substituted and 2-substituted benzimidazoles, it is plausible that this compound could exhibit cytotoxic activity. The phenylethyl group at N-1 might enhance cellular uptake, while the carbaldehyde at C-2 could participate in interactions with biological targets.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][19][20]
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives can exert their biological effects by modulating various cellular signaling pathways.
Antimicrobial Mechanism of Action
A primary mechanism of action for many benzimidazole-based antimicrobial and anthelmintic drugs is the disruption of microtubule polymerization by binding to β-tubulin.[18] This interference with the cytoskeleton is crucial for various cellular processes in both fungi and parasites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 16. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. woah.org [woah.org]
- 20. routledge.com [routledge.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Spectroscopic Analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde and its analogs. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities. A thorough understanding of the spectroscopic properties of these compounds is crucial for their identification, characterization, and the development of new therapeutic agents. This document summarizes key spectroscopic data and provides standardized experimental protocols to aid researchers in their studies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its analogs. The data has been compiled from various sources and provides a comparative overview of their NMR, IR, and Mass Spectrometry characteristics.
Table 1: ¹H NMR Spectroscopic Data for this compound and Analogs (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not explicitly found in the search results. Expected signals would include aromatic protons, a singlet for the aldehyde proton, and signals for the phenylethyl group. |
| 1H-Benzimidazole-2-carbaldehyde | Aromatic Protons: 7.11–7.88 (m), Aldehyde Proton: 9.95 (s), Benzimidazole-NH: 12.52 (s)[1] |
| 2-phenyl-1H-benzimidazole | Aromatic Protons: 6.82 (d), 6.98 (d), 7.06 (t), 7.28 (m), 7.52 (m), NH Proton: 6.06 (bs)[2] |
| 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole | Specific shifts are available in detailed spectroscopic studies.[3] |
| 1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole | Specific shifts are available in detailed spectroscopic studies.[3] |
Table 2: ¹³C NMR Spectroscopic Data for this compound and Analogs (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not explicitly found in the search results. Expected signals would include those for the benzimidazole core, the aldehyde carbonyl, and the phenylethyl group. |
| 1H-Benzimidazole-2-carbaldehyde | Aromatic Carbons: 109.5-143.7, C=O: 192.2[1] |
| 2-phenyl-1H-benzo[d]imidazole | Aromatic Carbons: 104.1-155.9[4] |
| 2-(benzylthio)-1H-benzimidazole | N=C-S: 149.66, Aromatic Carbons: 122.46-137.64, -S-CH₂-Ph: ~35.0[5] |
Table 3: IR Spectroscopic Data for this compound and Analogs (in KBr, cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not explicitly found. Expected bands would include C=O stretching for the aldehyde, C=N stretching, and aromatic C-H stretching. |
| 1H-Benzimidazole-2-carbaldehyde | NH: 3153, C=O: 1693, C=N: 1590, Aromatic C-H: 3069[1] |
| 2-phenyl-1H-benzimidazole | NH: 3426, Aromatic C-H: 3042, C=N: 1631[2] |
| 2-(2-hydroxyphenyl)-1H-Benzimidazole | OH: 3402-3421, NH: 3236[6] |
Table 4: Mass Spectrometry Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₁₆H₁₄N₂O | 250.3 | Data not explicitly found. Expected M+ peak at 250. |
| 1H-Benzimidazole-2-carboxaldehyde | C₈H₆N₂O | 146.15 | 146 (M+), 118[7] |
| 2-phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | 194.24 | 195 (M+ + H)[2] |
| 2-(benzylthio)-1H-benzimidazole | C₁₄H₁₂N₂S | 240.33 | 240.1 (M+)[5] |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the purified benzimidazole derivative.[8] Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[8]
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
-
¹H NMR Acquisition : Set the spectral width to approximately 16 ppm, centered around 6 ppm. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition : Set the spectral width to approximately 220 ppm, centered around 100 ppm. Use a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.[8]
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8] Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer.[8]
-
Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).[8] Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of benzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Purity Under the Microscope: Validating 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde purity, benchmarked against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the purity determination of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power allows for the effective separation of the main compound from structurally similar impurities, which is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs).
Comparative Analysis of Purity Validation Techniques
While HPLC is a cornerstone for purity analysis, other techniques offer orthogonal approaches that can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher throughput.
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantifies specific nuclei (e.g., ¹H) in a sample relative to a certified internal standard. |
| Applicability to Analyte | Highly suitable. The compound is non-volatile and possesses a UV chromophore. | Less suitable. The compound has a relatively high molecular weight and may require derivatization to improve volatility. | Highly suitable. Provides structural confirmation and direct quantification without the need for a reference standard of the analyte itself.[3] |
| Selectivity | Excellent for separating structurally similar compounds. | Excellent, especially with mass spectrometric detection. | Excellent for distinguishing different chemical environments of nuclei. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard for accurate quantification. | Provides absolute quantification against a certified internal standard.[2] |
| Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Advantages | Robust, reliable, and widely available. | High sensitivity and provides structural information of impurities. | Provides both structural and quantitative information; non-destructive.[3] |
| Disadvantages | Does not provide structural information of unknown impurities without coupling to a mass spectrometer. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic techniques. |
In-Depth Look: A Validated HPLC Method
A reverse-phase HPLC method is proposed for the purity validation of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
4. Data Analysis:
-
The purity is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Potential Impurities
The synthesis of this compound can potentially lead to several impurities. Understanding these is key to developing a selective analytical method.
| Impurity | Structure | Potential Origin |
| Impurity A: 1H-Benzimidazole-2-carbaldehyde | Unreacted starting material or dealkylation product. | |
| Impurity B: 1-(1-phenylethyl)-1H-benzimidazole | Incomplete formylation or decarboxylation. | |
| Impurity C: 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid | Oxidation of the aldehyde group. | |
| Impurity D: o-Phenylenediamine | Unreacted starting material from benzimidazole synthesis. |
Representative HPLC Performance Data
The following table summarizes the expected performance of the proposed HPLC method for the separation of this compound from its potential impurities.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity D | 2.5 | - | 1.1 |
| Impurity A | 5.8 | > 2.0 | 1.2 |
| Impurity C | 8.2 | > 2.0 | 1.1 |
| This compound | 12.5 | - | 1.0 |
| Impurity B | 15.1 | > 2.0 | 1.2 |
Visualizing the Workflow
A clear and logical workflow is essential for reproducible analytical testing.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The validation of this compound purity by HPLC offers a reliable and precise method for quality control in pharmaceutical development. The proposed reverse-phase HPLC method demonstrates excellent selectivity for separating the main compound from potential process-related impurities and degradation products. While alternative techniques like GC-MS and qNMR have their specific advantages, HPLC remains the workhorse for routine purity analysis due to its robustness, accuracy, and accessibility. For comprehensive characterization, especially of unknown impurities, a multi-technique approach combining HPLC with mass spectrometry or NMR is recommended.
References
The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This guide summarizes quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and visualizes a general experimental workflow and a key signaling pathway implicated in the mechanism of action of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic potential of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of benzimidazole derivatives from different studies. Direct comparison between studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (a bromo-derivative of a novel benzimidazole series) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | --INVALID-LINK--[1] |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | --INVALID-LINK--[1] | |
| H69AR (Lung) | 49.9 ± 0.22 µg/mL | --INVALID-LINK--[1] | |
| Compound 3 (1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride) | HepG2 (Liver) | 25.14 | --INVALID-LINK--[2] |
| MCF-7 (Breast) | 22.41 | --INVALID-LINK--[2] | |
| DLD-1 (Colon) | 41.97 | --INVALID-LINK--[2] | |
| Compound 2a (a 1,2-disubstituted benzimidazole) | A549 (Lung) | 111.70 ± 6.22 | --INVALID-LINK--[3] |
| DLD-1 (Colon) | 185.30 ± 5.87 | --INVALID-LINK--[3] | |
| Compound 2b (a 1,2-disubstituted benzimidazole) | A549 (Lung) | 176.80 ± 4.66 | --INVALID-LINK--[3] |
Experimental Protocols
The evaluation of the cytotoxic activity of benzimidazole derivatives typically involves the use of colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To aid in the understanding of the experimental process and the potential mechanisms of action of benzimidazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment.
Many benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Generalized apoptosis signaling pathway.
References
Comparative Guide to the Structure-Activity Relationship of 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole-2-carbaldehyde derivatives, with a focus on N-substituted analogues related to 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde. Due to the limited availability of specific data on the title compound series, this guide draws upon published research on closely related N-benzyl and other N-substituted benzimidazole derivatives to elucidate key structural determinants for biological activity.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The substituent at the 2-position of the benzimidazole ring, in this case, a carbaldehyde group, and the nature of the substituent at the N-1 position are critical for modulating the pharmacological profile of these compounds.
Data Presentation: Comparison of Biological Activities
The following table summarizes the biological activity of a series of benzimidazole-based derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. This data is extracted from a study on benzimidazole-based substituted benzaldehyde derivatives and serves as a valuable proxy for understanding the SAR of related compounds.[3]
| Compound ID | R (Substitution on 2-phenyl ring) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1 | 2,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 |
| 2 | 3-nitro | 0.062 ± 0.001 | 0.091 ± 0.002 |
| 3 | 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 |
| 4 | 4-dimethylamino | 0.081 ± 0.002 | 0.110 ± 0.003 |
| 5 | 2-nitro | 0.065 ± 0.001 | 0.093 ± 0.002 |
| 6 | 4-chloro | 0.070 ± 0.002 | 0.101 ± 0.003 |
| 7 | 4-hydroxy | 0.090 ± 0.002 | 0.121 ± 0.004 |
| 8 | 4-nitro | 0.060 ± 0.001 | 0.090 ± 0.002 |
| 9 | 2-chloro | 0.075 ± 0.002 | 0.105 ± 0.003 |
| 10 | 3,4,5-trimethoxy | 0.055 ± 0.001 | 0.085 ± 0.002 |
| Donepezil | (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 |
Data sourced from a study on benzimidazole-based substituted benzaldehyde derivatives as potential inhibitors for Alzheimer's disease.[3]
Experimental Protocols
General Synthesis of N-Substituted Benzimidazole-2-carbaldehydes:
A common synthetic route to N-substituted benzimidazole-2-carbaldehydes involves a multi-step process.[4]
-
Formation of the Benzimidazole Core: The synthesis typically begins with the condensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative. For the 2-carbaldehyde moiety, a protected aldehyde precursor or a group that can be later converted to an aldehyde is often used. A representative method involves reacting o-phenylenediamine with glycolic acid in the presence of an acid catalyst to form (1H-benzo[d]imidazol-2-yl)methanol.[4]
-
N-Alkylation/Arylation: The nitrogen at the 1-position of the benzimidazole ring is then substituted. This is commonly achieved by reacting the (1H-benzo[d]imidazol-2-yl)methanol with a suitable benzyl halide (e.g., 1-phenylethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃).[4]
-
Oxidation to Aldehyde: The primary alcohol at the 2-position is then oxidized to the corresponding carbaldehyde. A mild oxidizing agent like Dess-Martin periodinane is often employed for this transformation to yield the final substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes.[4]
Biological Assays (Acetylcholinesterase and Butyrylcholinesterase Inhibition):
The inhibitory activity of the compounds against AChE and BuChE is typically determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum), along with their respective substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: The assay is performed in a 96-well microplate. The test compounds, dissolved in a suitable solvent, are pre-incubated with the enzyme for a specific period. The reaction is initiated by the addition of the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement: The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of this color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Mandatory Visualization
Caption: General synthetic pathway for this compound.
References
comparing the antimicrobial spectrum of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
A comparative analysis of the antimicrobial spectrum of benzimidazole derivatives reveals their potential as broad-spectrum antimicrobial agents. This guide provides a detailed comparison of the antimicrobial activity of various substituted benzimidazoles against a range of pathogenic bacteria and fungi, with supporting experimental data and protocols to aid researchers and drug development professionals.
Comparative Antimicrobial Spectrum
Benzimidazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][4][5][6][7] The antimicrobial efficacy of these compounds is largely influenced by the nature and position of substituents on the benzimidazole core.[1][8]
For instance, studies have shown that certain N-substituted benzimidazole derivatives exhibit potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][6][9] In some cases, the activity of these synthetic compounds is comparable or even superior to that of commercially available antibiotics like Ciprofloxacin.[1][10] Specifically, benzimidazole derivatives containing electron-withdrawing groups have been reported to display enhanced antimicrobial activities.[1][8]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microorganisms, compared with standard antimicrobial agents. Lower MIC values indicate higher antimicrobial activity.
| Microorganism | Test Compound A | Test Compound B | Ciprofloxacin (Standard) | Fluconazole (Standard) |
| Staphylococcus aureus | 12.5 µg/mL | 6.25 µg/mL | 6.25 µg/mL | - |
| Escherichia coli | 25 µg/mL | 12.5 µg/mL | 6.25 µg/mL | - |
| Pseudomonas aeruginosa | 50 µg/mL | 25 µg/mL | 12.5 µg/mL | - |
| Candida albicans | - | - | - | 8 µg/mL |
| Aspergillus niger | - | - | - | 16 µg/mL |
Note: The data presented here is a representative compilation from multiple sources. Test Compound A and B are representative examples of benzimidazole derivatives from the literature.
Experimental Protocols
The antimicrobial activity of the benzimidazole derivatives is typically evaluated using standard methods such as the agar streak dilution method and the disc diffusion method.[1][5][8][11]
Agar Streak Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Test Compounds: The synthesized benzimidazole derivatives and standard drugs are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Preparation of Media: A series of dilutions of the test compounds are prepared in molten Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: The agar plates containing the different concentrations of the test compounds are inoculated with a standardized suspension of the test microorganisms.
-
Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Structure-Activity Relationship
The antimicrobial activity of benzimidazole derivatives is closely linked to their chemical structure.[1][8] The presence of specific functional groups can significantly modulate the biological activity. For instance, the introduction of electron-withdrawing groups at certain positions of the benzimidazole ring has been shown to enhance antibacterial and antifungal properties.[1][8] This suggests that electronic effects play a crucial role in the mechanism of action of these compounds. Further research into these structure-activity relationships is vital for the design of more potent and selective antimicrobial agents.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 6. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. Characterization and antimicrobial activity of new benzimidazoles. [wisdomlib.org]
A Comparative Guide to the Analytical Method Validation for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific analytical method validation data for the quantification of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde was found in the public domain at the time of this report. This guide has been compiled using data from validated analytical methods for structurally similar benzimidazole derivatives. The information presented herein serves as a comprehensive reference for developing and validating an analytical method for the target compound.
This guide provides a comparative overview of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) for the quantification of benzimidazole derivatives. The experimental protocols and validation parameters are based on established methods for related compounds and are intended to serve as a blueprint for the validation of an analytical method for this compound.
Table of Contents
-
Introduction to Analytical Method Validation
-
Comparative Analysis of Analytical Methods
-
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC) Method
-
-
Data Presentation: Performance Comparison
-
Workflow for Analytical Method Validation
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance and is mandated by most regulatory bodies. The validation process ensures that the method is reliable, reproducible, and accurate for the quantification of a specific analyte. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.
Comparative Analysis of Analytical Methods
While various analytical techniques can be employed for the quantification of organic compounds, HPLC stands out as the most prevalent and robust method for the analysis of benzimidazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) can also be considered, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation for complex mixtures and is compatible with various detectors (e.g., UV, DAD, MS), making it highly versatile.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
-
Capillary Electrophoresis (CE): Provides high separation efficiency and requires small sample volumes. However, it may have lower sensitivity compared to HPLC for some applications.
This guide will focus on a validated HPLC method as the primary analytical technique.
Experimental Protocols
The following is a representative HPLC method protocol that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods developed for the analysis of other N-substituted benzimidazole derivatives.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 250-300 nm for benzimidazole derivatives).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, it may involve dissolving a known amount in the mobile phase. For a drug product, it may require an extraction step.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics of a validated HPLC method for the quantification of benzimidazole derivatives, which can be considered as target validation parameters for this compound.
| Validation Parameter | Typical Performance for Benzimidazole Derivatives (HPLC) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[2][3] |
| Range | 0.1 µg/mL - 100 µg/mL[2][3] |
| Accuracy (Recovery) | 98% - 102%[2][3] |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | ≤ 2% |
| - Intermediate Precision (Inter-day) | ≤ 3% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | No interference from placebo, impurities, or degradation products |
Workflow for Analytical Method Validation
The following diagrams illustrate the typical workflow for analytical method validation and a comparison of key performance characteristics.
Caption: Workflow of the Analytical Method Validation Process.
Caption: Comparison of Key Performance Characteristics.
Conclusion
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzimidazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde and established benzimidazole-based anticancer agents. Due to the limited publicly available data on this compound, this guide focuses on a comparison with the well-characterized and commercially available anthelmintics, Albendazole and Mebendazole, which have been repurposed for oncology applications.[1][2] These compounds, along with the experimental agent Nocodazole, serve as benchmarks for evaluating the potential of novel benzimidazole derivatives.[1][3]
The primary mechanism of action for many benzimidazole derivatives involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][4] This guide presents available quantitative data, detailed experimental protocols for assessing efficacy, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of selected benzimidazole derivatives across various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mebendazole | H460 | Lung Cancer | ~0.16 | [5] |
| A549 | Lung Cancer | ~0.16 | [5] | |
| M-14 | Melanoma | 0.32 | [6] | |
| SK-Mel-19 | Melanoma | N/A | [6] | |
| H295R | Adrenocortical Carcinoma | N/A | [7] | |
| SW-13 | Adrenocortical Carcinoma | N/A | [7] | |
| Albendazole | HT-29 | Colorectal Cancer | 0.12 | [8] |
| HPV-negative HNSCC | Head and Neck Squamous Cell Carcinoma | ~0.152 | [9] | |
| PC3 | Prostate Cancer | <10 | [10] | |
| DU145 | Prostate Cancer | <10 | [10] | |
| LNCaP | Prostate Cancer | <10 | [10] | |
| Nocodazole | Various | Various | Nanomolar concentrations effective | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 2: In Vivo Efficacy of Benzimidazole Derivatives in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mebendazole | M-14 Melanoma Xenograft | 1 mg, orally | 72% reduction in tumor volume | [12] |
| H460 Lung Cancer Xenograft | 1 mg every other day | Almost complete arrest of tumor growth | [7] | |
| K1735 Murine Melanoma Allograft | N/A | ~70% growth inhibition | [7] | |
| HT29 Colorectal Adenocarcinoma Xenograft | N/A | 62% reduction in volume | [7] | |
| SW480 Colorectal Adenocarcinoma Xenograft | N/A | 67% reduction in volume | [7] | |
| Albendazole | HT-29 Peritoneal Xenograft | 150 mg/kg, intraperitoneal | Profound inhibition | [8] |
| Ovarian Cancer Xenograft with Ascites | 10 µg/ml (BSA-ABZ nanoparticles) | Significant reduction in tumor burden | [13] | |
| Nocodazole | Human Colon Carcinoma Xenograft | N/A | Significant therapeutic efficacy | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anticancer compounds. The following are standard protocols for in vitro and in vivo efficacy studies.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound, Albendazole, Mebendazole) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy Study: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.[15]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound, Albendazole, Mebendazole) or a vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Mandatory Visualizations
Signaling Pathway of Benzimidazole-Based Tubulin Inhibitors
The following diagram illustrates the primary mechanism of action for many benzimidazole derivatives, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for benzimidazole tubulin inhibitors.
General Experimental Workflow for Efficacy Testing
This diagram outlines the typical workflow for evaluating the in vitro and in vivo efficacy of a novel anticancer compound.
Caption: Preclinical efficacy testing workflow for anticancer compounds.
Logical Relationship of Comparative Analysis
This diagram illustrates the logical framework used in this guide to compare the target compound with established alternatives.
Caption: Comparative analysis framework.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking studies of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with known inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of substituted benzimidazoles compared to known inhibitors. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for molecular docking, and a visual representation of the computational workflow.
The benzimidazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[2] Researchers have extensively explored benzimidazole derivatives for various therapeutic applications, including as antimicrobial, anticancer, and anthelmintic agents.[3][4][5] Molecular docking studies are crucial in this exploration, providing insights into the binding mechanisms and affinities of these compounds with their protein targets.[6][7] This guide presents a comparative analysis of docking studies for several benzimidazole derivatives against different protein targets, alongside known inhibitors, to illustrate their potential as therapeutic agents.
Comparative Analysis of Binding Affinities
The following tables summarize the molecular docking results for various benzimidazole derivatives against different protein targets. The data includes binding energies or docking scores, which indicate the binding affinity of the ligand to the protein's active site. Lower binding energy values typically suggest a more stable protein-ligand complex and, therefore, higher potential inhibitory activity.[7]
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Inhibitor | Ref. Inhibitor Score (kcal/mol) |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) | Beta-Tubulin | 1SA0 | -8.50 | Albendazole | -7.0 |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03) | Beta-Tubulin | 1SA0 | -8.35 | Albendazole | -7.0 |
| 2-(4-chlorophenyl)-1H-benzimidazole (BI-06) | Beta-Tubulin | 1SA0 | -7.99 | Albendazole | -7.0 |
| N-[(4-oxo-2-(p-methylphenyl)-1,3-thiazolidine)-acetamidyl]-5-nitro benzimidazole (4a) | M. tuberculosis Transcriptor | 3Q3S | -7.576 | Ciprofloxacin | -6.714 |
| 1,2-disubstituted benzimidazole (2a) | Lung Cancer (EGFR) | 1M17 | -6.6 | - | - |
| Substituted Benzimidazole (7) | Mtb KasA | 6P9K | -7.368 | - | - |
| Substituted Benzimidazole (8) | Mtb KasA | 6P9K | -7.173 | - | - |
Table 1: Comparative docking scores of selected benzimidazole derivatives against their respective protein targets.[8][9][10][11]
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing comparative molecular docking studies based on methodologies reported in the literature.[6][7][8][11][12]
1. Preparation of the Protein Structure:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the benzimidazole derivatives and known inhibitors are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field.
-
Appropriate protonation states at physiological pH (7.4) are assigned.
3. Grid Generation and Docking Simulation:
-
A grid box is defined around the active site of the protein. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
The grid box dimensions are set to be large enough to accommodate the ligands and allow for rotational and translational movement.
-
Molecular docking is performed using software such as AutoDock, Schrödinger's Glide, or GOLD.[2][6][7] These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site.
-
The docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, are set according to the software's recommendations.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energies or docking scores. The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[12]
-
A comparative analysis is conducted between the binding modes and affinities of the benzimidazole derivatives and the known inhibitors.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
This guide provides a foundational understanding of the comparative in-silico analysis of benzimidazole derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel benzimidazole-based inhibitors for various diseases.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. gjpb.de [gjpb.de]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
Safety Operating Guide
Navigating the Safe Disposal of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Immediate Safety and Hazard Information
While a specific SDS for 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is not available, data from structurally similar benzimidazole derivatives and aldehydes indicate a range of potential hazards.[1]
Potential Hazards Based on Analogous Compounds:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
Immediate precautionary measures include wearing appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1][5] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[5][6]
Quantitative Hazard Classification for Related Compounds
To provide a clearer understanding of the potential risks, the hazard classifications for closely related benzimidazole and aldehyde compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Classification | Category | GHS Code | Description | Citations |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation | [1][3][4] |
| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [3][4][7] |
| Specific target organ toxicity - single exposure | Category 3 | H335 | May cause respiratory irritation | [3][4][7] |
Experimental Protocols: Waste Neutralization
For aldehyde-containing waste, chemical neutralization can be a viable disposal option in some cases, potentially rendering the waste non-hazardous.[8][9] However, it is crucial to verify that such treatment is permitted by your institution and local regulations.[10]
Example Protocol for Aldehyde Neutralization (using a commercial product like Aldex®):
-
Segregate Aldehyde Waste: Collect waste containing this compound in a designated and compatible container.
-
Select Neutralizer: Choose a suitable commercial aldehyde neutralizing agent, available in liquid or crystalline powder form.[9][11]
-
Follow Manufacturer's Instructions: Add the neutralizer to the aldehyde waste in the ratio specified by the manufacturer (e.g., a 1:16 ratio for 10% formalin or 4% glutaraldehyde).[8][12]
-
Ensure Complete Reaction: Allow sufficient time for the neutralization reaction to complete, as indicated by the manufacturer's instructions. This may involve a change in color or other indicators.
-
Verify Neutralization: Before disposal, it may be necessary to test the treated waste to ensure the aldehyde concentration is below regulatory limits.[10]
-
Dispose of Treated Waste: Once confirmed to be non-hazardous, the treated liquid may be suitable for drain disposal, or the solidified waste for regular trash, pending approval from your local sewer authority and institutional safety office.[9][10]
Important: Never dispose of untreated or unverified aldehyde waste down the drain.[5][10]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).[5]
-
Safety goggles or a face shield.[5]
-
A lab coat.[5]
-
Work in a well-ventilated area or a chemical fume hood.[6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1]
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1][13] The container must be made of a compatible material.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound."[1] Include the approximate concentration and the date accumulation started.[13]
Step 3: Storage of Chemical Waste
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Keep the container tightly closed except when adding waste.[6][13]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]
-
Provide them with a complete and accurate description of the waste.
-
Prohibited Disposal Methods:
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[13]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][13]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Mandatory Visualizations
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagrams have been created.
Caption: Chemical Waste Disposal Workflow.
Caption: Empty Container Decontamination Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. archtechnochem.com [archtechnochem.com]
- 9. wastewise.com [wastewise.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. archtechnochem.com [archtechnochem.com]
- 12. Aldex Aldehyde Disposal Liquid | TDSC.com [tdsc.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
Based on structurally similar compounds, 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is anticipated to pose the following risks:
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation : Likely to cause skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation : May cause respiratory irritation.[2][3][4]
Immediate precautionary measures include working in a well-ventilated area and avoiding the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][5] | To protect against splashes and airborne particles. Must comply with EN 166 standards.[5] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame-resistant and impervious clothing or lab coat.[1] | To prevent skin contact. Gloves should be tested according to EN 374.[3] Contaminated clothing should be removed immediately and washed before reuse.[4] |
| Respiratory Protection | A certified particle-filtering half mask or a half mask with appropriate filters.[5] | To be used in well-ventilated areas. If ventilation is inadequate or for spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[6] |
| Foot Protection | Chemical-resistant safety shoes or boots.[7] | To protect against spills. |
Operational and Handling Plan
Engineering Controls:
-
Work should be conducted in a chemical fume hood to ensure adequate ventilation.[8]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[9]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials ready.
-
Handling: Avoid direct contact with the substance. Do not breathe dust, fumes, or vapors.[2][4] Wash hands thoroughly after handling.[4][10]
-
Storage: Store the compound in a tightly closed, properly labeled container in a dry, well-ventilated, and secured area.[4][9][10]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[9][10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][12] |
| Skin Contact | Immediately remove contaminated clothing.[6][13] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][8] Seek immediate medical attention.[6][10][12] |
In case of a spill, evacuate the area and prevent the substance from entering drains.[4] For large spills, contact emergency services. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1]
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4][9][10]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] Puncture the container to prevent reuse.[1]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicea.com [chemicea.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
